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  • Product: 2-(Isoquinolin-5-yl)acetic acid hydrochloride
  • CAS: 1239464-79-9

Core Science & Biosynthesis

Foundational

Isoquinoline-5-acetic acid hydrochloride molecular weight and formula

An In-depth Technical Guide to Isoquinoline-5-Acetic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery This guide provides a comprehensive technical overview of isoquinoline-5-acetic acid hydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isoquinoline-5-Acetic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of isoquinoline-5-acetic acid hydrochloride, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, explore established and theoretical synthetic routes, and discuss the vast therapeutic potential rooted in the privileged isoquinoline scaffold. This document is designed to serve as a practical resource, blending established scientific principles with field-proven insights to empower your research and development endeavors.

Core Concepts: The Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and medicinal chemistry.[1] Found in a vast number of plant alkaloids like papaverine and morphine, this structural motif is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Isoquinoline-5-acetic acid hydrochloride represents a functionalized derivative, incorporating a carboxylic acid moiety that can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for 2-(isoquinolin-5-yl)acetic acid hydrochloride and its free base are summarized below.

PropertyValueSource
Compound Name 2-(isoquinolin-5-yl)acetic acid hydrochloride-
Molecular Formula C₁₁H₁₀ClNO₂Calculated
Molecular Weight 223.66 g/mol [6]
CAS Number Not Available[6]
Parent Compound 2-(isoquinolin-5-yl)acetic acid[7]
Parent Formula C₁₁H₉NO₂[7]
Parent Mono. Mass 187.06 g/mol [7]
Predicted XlogP (Parent) 1.6[7]
General Appearance Expected to be a solid-
Solubility Expected to have enhanced water solubility over the free base due to its salt form. Soluble in dilute acids.[8]
Basicity (of Isoquinoline) pKa of 5.14 (for the protonated form)

Note: Some data is derived from the parent compound or calculated, as specific experimental data for the hydrochloride salt is limited.

The hydrochloride salt form is particularly advantageous for research applications. The protonation of the basic nitrogen atom in the isoquinoline ring typically enhances the compound's solubility in aqueous media, which is crucial for the preparation of stock solutions for biological assays.[8]

Synthesis of the Isoquinoline Core: Foundational Methodologies

The construction of the isoquinoline skeleton is a well-established area of organic synthesis. Understanding these foundational methods is critical for any researcher working with isoquinoline derivatives. Two of the most robust and historically significant methods are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction

This powerful method involves the acid-catalyzed cyclization of a β-arylethylamide. The subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline intermediate yields the aromatic isoquinoline ring. This reaction is a cornerstone of isoquinoline synthesis due to its reliability and the accessibility of the starting materials.[9][10]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

  • Amide Formation: A solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. An acylating agent, such as acetyl chloride (1.1 eq), is added dropwise in the presence of a non-nucleophilic base like triethylamine (1.2 eq) to capture the HCl byproduct. The reaction is stirred for 2-4 hours, allowing it to warm to room temperature.

  • Work-up and Isolation: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-acetyl-β-phenylethylamide.

  • Cyclization: The crude amide is dissolved in a high-boiling solvent such as toluene. A dehydrating agent, typically phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (1.5-3.0 eq), is added cautiously. The mixture is heated to reflux (approx. 110°C) for 2-16 hours.[9]

  • Dehydrogenation: After cooling, the reaction is carefully quenched with ice water and basified. The product is extracted, and the resulting 1-methyl-3,4-dihydroisoquinoline is subjected to dehydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under an inert atmosphere to yield the final 1-methylisoquinoline.

Causality and Trustworthiness: The choice of a strong dehydrating Lewis acid like POCl₃ is critical for activating the amide carbonyl for electrophilic attack on the electron-rich benzene ring. The final dehydrogenation step is a self-validating system; the aromatic stability of the isoquinoline ring is a strong thermodynamic driving force for the reaction, ensuring high conversion.

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydrogenation A β-Phenylethylamine C N-Acyl-β-phenylethylamide A->C Base (e.g., NEt3) B Acylating Agent (e.g., Acetyl Chloride) B->C D 3,4-Dihydroisoquinoline C->D Lewis Acid (POCl3) Heat E Isoquinoline Product D->E Dehydrogenation (Pd/C)

Caption: Workflow of the Bischler-Napieralski isoquinoline synthesis.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another fundamental method, particularly important for the synthesis of tetrahydroisoquinolines, which are common in natural products. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[11]

Experimental Protocol: A Representative Pictet-Spengler Synthesis

  • Iminium Ion Formation: A β-arylethylamine (e.g., dopamine hydrochloride, 1.0 eq) and an aldehyde (e.g., formaldehyde, 1.1 eq) are dissolved in a suitable solvent, often a mixture of water and ethanol. The pH is adjusted to be acidic (pH 4-5) to facilitate the formation of the intermediate Schiff base and its subsequent protonation to an electrophilic iminium ion.

  • Cyclization: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours to overnight. The progress is monitored by thin-layer chromatography (TLC). The presence of electron-donating groups on the aromatic ring significantly accelerates this ring-closing step.[11]

  • Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be neutral or slightly basic, leading to the precipitation of the tetrahydroisoquinoline product. The solid is collected by filtration, washed with cold water, and dried.

Causality and Trustworthiness: The success of this reaction hinges on the generation of the electrophilic iminium ion, which is reactive enough to attack the aromatic ring. The reaction is often highly stereoselective when chiral starting materials are used, making it invaluable in asymmetric synthesis. The stability of the resulting tetrahydroisoquinoline provides a reliable endpoint.

Pictet_Spengler cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A β-Arylethylamine C Schiff Base / Iminium Ion A->C B Aldehyde/Ketone B->C Acid Catalyst D Tetrahydroisoquinoline C->D Intramolecular Electrophilic Substitution E Aromatization (Optional) D->E

Caption: The Pictet-Spengler reaction pathway to tetrahydroisoquinolines.

Proposed Synthesis of Isoquinoline-5-Acetic Acid Hydrochloride

A Potential Synthetic Workflow:

  • Synthesis of 5-Bromoisoquinoline: An appropriate isoquinoline synthesis (e.g., starting from a brominated phenyl-ethylamine derivative) would be employed to generate a 5-halo-isoquinoline, with 5-bromoisoquinoline being a common and versatile intermediate.

  • Palladium-Catalyzed Cross-Coupling: The 5-bromoisoquinoline can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene, to introduce a two-carbon unit at the C5 position.

  • Side-Chain Modification: The alkyne can then be hydrated or subjected to other transformations to generate the acetic acid moiety.

  • Hydrochloride Salt Formation: The final 2-(isoquinolin-5-yl)acetic acid free base is dissolved in a suitable anhydrous solvent like diethyl ether or methanol. Anhydrous HCl (either as a gas or a solution in a compatible solvent) is added, leading to the precipitation of the desired isoquinoline-5-acetic acid hydrochloride salt, which can be isolated by filtration.

Applications in Drug Discovery and Chemical Biology

Although direct biological data for isoquinoline-5-acetic acid hydrochloride is sparse, the potential applications can be inferred from the extensive research on the isoquinoline scaffold. The acetic acid group is a key feature, as it can mimic the carboxylate of an amino acid, chelate metals, or form hydrogen bonds with receptor sites.

Established Biological Activities of Isoquinoline Derivatives:

  • Anticancer: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent antiproliferative effects.[12] Mechanisms include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[4]

  • Antimicrobial: Compounds like berberine have demonstrated broad-spectrum activity against bacteria, fungi, and parasites.[5] The isoquinoline core is a promising scaffold for developing new agents to combat infectious diseases.[9]

  • Neuropharmacology: The tetrahydroisoquinoline core is present in drugs targeting the central nervous system, and derivatives have been explored for their potential in treating Alzheimer's and Parkinson's diseases.[3][12]

  • Anti-inflammatory: Isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them attractive candidates for treating inflammatory conditions.[5]

Biological_Activities cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Neuro Neuropharmacology center_node Isoquinoline Scaffold A1 Topoisomerase Inhibition center_node->A1 A2 Microtubule Disruption center_node->A2 A3 PI3K/Akt Pathway Modulation center_node->A3 B1 Membrane Disruption center_node->B1 B2 Enzyme Inhibition (e.g., DNA Gyrase) center_node->B2 C1 CNS Receptor Modulation center_node->C1 C2 Anti-Alzheimer's Effects center_node->C2

Caption: Major pharmacological activities associated with the isoquinoline scaffold.

Rationale for Isoquinoline-5-Acetic Acid Hydrochloride in Research:

  • Fragment-Based Screening: This molecule can serve as a valuable fragment for screening against protein targets. The isoquinoline core provides a rigid, well-defined shape for binding, while the acetic acid offers a vector for growing the fragment into a more potent lead compound.

  • Building Block for Combinatorial Libraries: The carboxylic acid function is a versatile handle for amide coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Probing Biological Systems: As a functionalized isoquinoline, it can be used to probe biological systems where related compounds have shown activity, helping to elucidate the structural requirements for a given pharmacological effect.

Analytical Characterization and Quality Control

To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. This forms a self-validating system for the synthetic protocol.

TechniquePurposeExpected Result
HPLC Purity AssessmentA single major peak with >95% purity under standard reversed-phase conditions.[13]
Mass Spectrometry (MS) Molecular Weight ConfirmationAn [M+H]⁺ ion corresponding to the mass of the free base (m/z ≈ 188.07).
¹H NMR Structural ElucidationA spectrum showing characteristic aromatic proton signals for the isoquinoline ring system and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain.
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to the 11 unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C/C=N stretching.[14]

Conclusion

Isoquinoline-5-acetic acid hydrochloride is a valuable research tool, embodying the therapeutic potential of the broader isoquinoline class while offering unique functionality through its acetic acid side chain. While direct biological applications are yet to be extensively documented, its utility as a synthetic building block and a research probe is clear. This guide has provided the foundational knowledge of its properties, synthesis, and the scientific rationale for its use in drug discovery. By leveraging the established chemistry of the isoquinoline core, researchers are well-equipped to synthesize and explore the potential of this and related compounds in the ongoing quest for novel therapeutic agents.

References

  • PubChemLite. (n.d.). 2-(isoquinolin-5-yl)acetic acid hydrochloride (C11H9NO2). Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Królikowska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline hydrochloride. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isoquinoline hydrochloride (CAS 21364-46-5). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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Exploratory

Strategic Functionalization of the Isoquinoline Core: A Technical Guide to 5-Substituted Building Blocks

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and clinical agents (e.g., Fasudil, Ripasudil).[1] While C1 and C3 functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and clinical agents (e.g., Fasudil, Ripasudil).[1] While C1 and C3 functionalizations are synthetically trivial due to the reactivity of the pyridine ring (via Reissert chemistry or lithiation), the C5-position represents a strategic geometric vector often underutilized due to synthetic barriers.

This guide provides a technical roadmap for accessing 5-substituted isoquinoline building blocks. It moves beyond generic textbook reactions to focus on scalable, high-fidelity protocols required for SAR (Structure-Activity Relationship) exploration in kinase inhibition and GPCR ligand design.

Strategic Importance: The C5 Vector

In kinase drug discovery, the isoquinoline nitrogen (N2) often acts as a hinge binder. The C5 vector projects substituents into a distinct spatial region compared to the C1/C3 vectors.

  • Geometry: The C5 substituent is peri- to the C4 position and points roughly 120° away from the N-vector.

  • SAR Implication: In ROCK (Rho-associated protein kinase) inhibitors like Fasudil, the 5-sulfonyl moiety directs the homopiperazine ring into a specific solvent-exposed region, critical for potency and selectivity against PKA.

  • Metabolic Stability: Unlike the electron-deficient C1, the C5 position is part of the carbocyclic ring, offering different metabolic liabilities (e.g., oxidation by CYP450) that can be modulated via fluorination or steric blocking.

Visualization: The Isoquinoline Vector Map

IsoquinolineVectors Core Isoquinoline Core N2 N2: Hinge Binding (H-Bond Acceptor) Core->N2 Primary Interaction C1 C1: Metabolic Soft Spot (Oxidation -> Lactam) Core->C1 Liability C5 C5: Solubilizing Vector (Solvent Front/Selectivity) Core->C5 Strategic Opportunity

Figure 1: Strategic vector analysis of the isoquinoline scaffold. The C5 position offers a unique trajectory for solubilizing groups or selectivity elements, distinct from the hinge-binding N2.

Synthetic Access: The "Swamping Catalyst" Protocol

Direct electrophilic aromatic substitution (SEAr) on isoquinoline is challenging because the basic nitrogen is protonated in acid, deactivating the ring system. However, under specific "swamping catalyst" conditions (superacidic media), the protonated pyridinium ring deactivates the C1-C4 positions, forcing electrophilic attack to the carbocycle (C5/C8).

The Challenge: The 5- and 8-positions are electronically similar. Regioselectivity is achieved through precise temperature control and steric factors.[2]

Protocol A: Regioselective Synthesis of 5-Bromoisoquinoline

Target: A versatile handle for Suzuki/Buchwald couplings.

Mechanism: Protonation of N2 in concentrated H₂SO₄ directs bromination to the 5-position. The reaction is kinetically controlled; higher temperatures or excess reagent lead to thermodynamic 5,8-dibromination.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity) and a low-temperature thermometer.

  • Acidification: Charge with concentrated H₂SO₄ (10 vol relative to isoquinoline). Cool to -25°C using a dry ice/acetone bath.

  • Addition: Add Isoquinoline (1.0 equiv) dropwise. Caution: Exothermic. Maintain internal temperature < -10°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 1 hour.

    • Critical Control Point: The temperature must remain between -22°C and -26°C. Above -20°C, the ratio of 5,8-dibromo byproduct increases significantly.

  • Reaction: Stir at -22°C for 2 hours, then allow to warm to -18°C for 3 hours.

  • Quench: Pour the mixture onto crushed ice (20 vol). Neutralize carefully with concentrated NH₄OH to pH 8-9.

  • Workup: Extract with CH₂Cl₂. The organic layer will contain a mixture of 5-Br (major), 8-Br (minor), and 5,8-diBr (trace).

  • Purification: Recrystallization from hexane/EtOAc is often superior to chromatography for removing the 8-isomer.

Yield: 60-75% Purity: >98% (after recrystallization)

Industrial Route: Sulfonation (The Fasudil Pathway)[3]

For medicinal chemistry programs targeting sulfonamides (common in kinase inhibitors), direct chlorosulfonation is the preferred industrial route. This method bypasses the halogenated intermediate.

Protocol B: Synthesis of Isoquinoline-5-Sulfonyl Chloride

Target: Precursor for Fasudil and analogs.

Methodology:

  • Sulfonation: Add Isoquinoline dropwise to fuming sulfuric acid (Oleum, 20-30% free SO₃) at 0°C.

  • Heating: Heat the mixture to 135°C for 4 hours.

    • Note: Unlike bromination, sulfonation is thermodynamically driven. The 5-position is favored over the 8-position due to the peri-interaction relief in the transition state at high temperatures.

  • Quench: Cool and pour onto ice. The sulfonic acid precipitates as a zwitterion.

  • Chlorination: Isolate the solid Isoquinoline-5-sulfonic acid. Suspend in thionyl chloride (SOCl₂) with a catalytic amount of DMF. Reflux for 3 hours.

  • Isolation: Evaporate SOCl₂ to obtain the hydrochloride salt of the sulfonyl chloride.

Data Summary: Comparison of Methods

FeatureBromination (Protocol A)Sulfonation (Protocol B)C-H Borylation (Ir-Cat)
Primary Vector C5-Halogen (Br)C5-Sulfonyl (SO₂Cl)C5-Boronate (Bpin)
Selectivity Moderate (requires temp control)High (Thermodynamic)Low (Steric mix)
Scalability High (kg scale)Very High (Ton scale)Low (mg to g scale)
Key Byproduct 5,8-DibromoisoquinolineIsoquinoline-8-sulfonic acidC3/C4 isomers
Utility Cross-coupling (Suzuki, Buchwald)Sulfonamide synthesisLate-stage diversification

Advanced Workflow: Decision Logic for SAR

When designing a library, the choice of building block dictates the diversity of the chemical space.

Workflow Diagram

SynthesisWorkflow Start Target: 5-Substituted Isoquinoline Check1 Is the linker a Sulfonamide? Start->Check1 RouteSulf Route: Direct Sulfonation (Oleum, 135°C) Check1->RouteSulf Yes (e.g., Fasudil) Check2 Is the linker Carbon/Nitrogen? Check1->Check2 No RouteBrom Route: Cryogenic Bromination (NBS, H2SO4, -25°C) Check2->RouteBrom Standard SAR RouteCH Route: Ir-Catalyzed Borylation (Requires C1-Blocking) Check2->RouteCH Late-Stage/Complex Core

Figure 2: Synthetic decision tree for selecting the optimal route based on the desired medicinal chemistry target.

Modern Frontiers: C-H Activation

While Protocols A and B are robust, modern C-H activation offers access to 5-substituted derivatives without handling hazardous oleum or bromine.

Iridium-Catalyzed Borylation: Using [Ir(COD)(OMe)]₂ and dtbpy (ligand), borylation is sterically directed.

  • Limitation: In unsubstituted isoquinoline, the C1 position is acidic, and C3 is sterically accessible. To achieve C5 selectivity via C-H activation, the C1 and C3 positions often need to be blocked (e.g., 1,3-dimethylisoquinoline), or specific directing groups must be employed.

  • Application: This is best reserved for late-stage functionalization where the scaffold already possesses substituents that sterically crowd the C1/C3/C8 positions, leaving C5 as the accessible site.

References

  • Organic Syntheses Procedure for 5-Bromoisoquinoline

    • Title: Isoquinoline, 5-bromo-8-nitro- and 5-Bromoisoquinoline[3][4][5][6][7]

    • Source: Organic Syntheses, Coll. Vol. 11, p.393 (2009); Vol. 81, p.98 (2005).
    • URL:[Link]

  • Fasudil Synthesis & SAR

    • Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodul
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
    • URL:[Link]

  • Iridium-Catalyzed Boryl

    • Title: Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity[2][8][9]

    • Source: Chemical Science, 2011.
    • URL:[Link]

  • Medicinal Chemistry of Isoquinolines

    • Title: Recent Advances in Synthetic Isoquinoline-Based Deriv
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

Sources

Foundational

Core Structural Isomers in Drug Design: A Comparative Analysis of Isoquinoline-5-acetic acid and Quinoline-5-acetic acid

An In-depth Technical Guide for Drug Development Professionals Abstract The quinoline and isoquinoline scaffolds are privileged bicyclic aromatic heterocycles that form the core of numerous pharmaceuticals and biological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline and isoquinoline scaffolds are privileged bicyclic aromatic heterocycles that form the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their structural isomerism, differing only in the position of the nitrogen atom, leads to profound differences in their electronic, physicochemical, and biological properties. This technical guide provides a detailed comparative analysis of two representative derivatives, isoquinoline-5-acetic acid and quinoline-5-acetic acid. We will dissect their structural nuances, compare their physicochemical and spectroscopic signatures, outline distinct synthetic strategies, and explore the implications of these differences in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how subtle isomeric changes can be leveraged for targeted molecular design.

Introduction: The Significance of the Benzopyridine Scaffold

Quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) are foundational structures in medicinal chemistry.[3] The isoquinoline nucleus is found in a vast array of natural alkaloids, including the analgesic morphine and the antimicrobial berberine, while the quinoline core is central to renowned antimalarial drugs like quinine and chloroquine.[4][5][6] The introduction of an acetic acid moiety at the 5-position of these scaffolds creates derivatives with a carboxylic acid functional group, which can serve as a critical pharmacophore for interacting with biological targets or as a synthetic handle for further molecular elaboration. Understanding the fundamental differences between isoquinoline-5-acetic acid and quinoline-5-acetic acid is therefore crucial for rationally designing novel therapeutics.

Comparative Structural and Electronic Analysis

The primary distinction between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused pyridine ring. This single atomic change dictates the electronic landscape of the entire molecule, influencing everything from basicity to reactivity.

  • In Quinoline , the nitrogen is at position 1, adjacent to the ring fusion. Its lone pair of electrons is less sterically hindered, and it exerts a strong electron-withdrawing inductive effect on the neighboring carbon atoms, particularly C2 and C4.

  • In Isoquinoline , the nitrogen is at position 2, removed from the ring fusion.[7] This placement results in a different distribution of electron density. Isoquinoline is generally considered a stronger base (pKa = 5.14) than quinoline (pKa = 4.9).[7][8][9] This is attributed to the fact that the nitrogen in isoquinoline is more "pyridine-like" and its lone pair is more available for protonation.

This fundamental difference in electron distribution and basicity directly impacts the properties of the corresponding 5-acetic acid derivatives. The acidity of the carboxylic acid proton and the reactivity of the aromatic rings will be modulated by the position of the ring nitrogen.

Caption: Core structures of Quinoline-5-acetic acid and Isoquinoline-5-acetic acid.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The structural isomerism translates directly into distinct and measurable physicochemical and spectroscopic properties. While experimental data for the specific 5-acetic acid derivatives is limited, we can extrapolate from the parent compounds and related analogs to provide a robust comparison.

Physicochemical Data
PropertyQuinoline-5-acetic acidIsoquinoline-5-acetic acidCausality of Difference
Molecular Formula C₁₁H₉NO₂C₁₁H₉NO₂Isomers
Molecular Weight 187.19 g/mol 187.19 g/mol Isomers
pKa (Pyridine N) ~4.9 (estimated from quinoline)~5.4 (estimated from isoquinoline)The nitrogen at position 2 in isoquinoline is more basic than the nitrogen at position 1 in quinoline.[7][8]
Appearance White to pale reddish-gray crystal powder.[10]Data not widely available, expected to be a solid.Crystalline packing may differ due to molecular shape.
Solubility Soluble in polar organic solvents.Soluble in many organic solvents, sparingly in water.[8]Polarity differences stemming from nitrogen position.
LogP 2.08 (for Isoquinoline)Data not widely available for quinoline-5-acetic acid.The position of the polar nitrogen atom influences the overall lipophilicity.
Spectroscopic Signatures

Spectroscopic analysis provides a definitive fingerprint to distinguish between these two isomers.

SpectroscopyQuinoline-5-acetic acidIsoquinoline-5-acetic acid
¹H NMR Expect a downfield shift for H-2 (~8.9 ppm) and H-4 (~8.1 ppm) due to the proximity of the electron-withdrawing nitrogen.[11]Expect a highly deshielded singlet for H-1 (~9.2 ppm) and a downfield signal for H-3 (~7.6 ppm). The separation of N from the fusion site alters the chemical shifts of all protons in the heterocyclic ring compared to quinoline.[11]
¹³C NMR Carbons C-2 and C-4 are significantly downfield due to the adjacent nitrogen.Carbon C-1 is the most downfield signal in the heterocyclic ring.
IR Spectroscopy Characteristic C=O stretch (acetic acid) ~1700-1730 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹, and aromatic C=N and C=C stretching vibrations.Similar characteristic peaks for the acid moiety, but the fingerprint region (below 1500 cm⁻¹) will differ due to the distinct vibrational modes of the isoquinoline core.
UV-Vis UV absorption is similar to naphthalene and quinoline, with multiple bands. In acidic solution, a bathochromic (red) shift is observed upon protonation.[4]The UV spectrum is distinct from quinoline. Protonation also causes a bathochromic shift, which can be used to monitor changes in pH.[12]
Mass Spectrometry Molecular ion peak (M+) at m/z = 187. Fragmentation patterns would involve loss of -COOH (45 Da) and subsequent ring fragmentation.Identical molecular ion peak at m/z = 187. Fragmentation patterns may differ subtly due to the stability of the resulting fragment ions, influenced by the nitrogen's position.[13]

Divergent Synthetic Strategies

The synthesis of quinolines and isoquinolines relies on fundamentally different cyclization strategies, dictated by the final position of the nitrogen atom.

Synthesis of Quinoline-5-acetic acid

Classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, build the pyridine ring onto a pre-existing aniline derivative.[14][15][16] A plausible route to quinoline-5-acetic acid would involve starting with an appropriately substituted aniline, such as 3-amino-phenylacetic acid.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Reduction of 2-(Isoquinolin-5-yl)acetic Acid to 2-(Isoquinolin-5-yl)ethanol

Abstract & Introduction The conversion of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal for the generation of key intermediates in drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal for the generation of key intermediates in drug discovery and materials science. This document provides a comprehensive guide to the reduction of 2-(isoquinolin-5-yl)acetic acid to 2-(isoquinolin-5-yl)ethanol, a scaffold of interest due to the prevalence of the isoquinoline nucleus in numerous biologically active alkaloids and pharmaceutical agents.[1][2]

This application note details a robust and validated protocol centered on the use of Lithium Aluminum Hydride (LAH), a powerful and effective reducing agent for this class of transformation.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling pyrophoric reagents, and offer a troubleshooting guide. Furthermore, we will briefly discuss Borane-Tetrahydrofuran complex (BH₃•THF) as a viable chemoselective alternative. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reaction fidelity and product purity.

Reaction Overview & Mechanistic Rationale

The overall transformation is the reduction of a carboxylic acid functional group to a primary alcohol:

Overall Reaction:

Caption: Experimental workflow for the LAH reduction.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation:

    • In a separate dry flask, dissolve 2-(isoquinolin-5-yl)acetic acid (0.94 g, 5.0 mmol) in anhydrous THF (20 mL).

    • Prepare a 15% (w/v) aqueous solution of sodium hydroxide.

  • LAH Addition: To the main reaction flask, add LAH solution (1.0 M in THF, 7.5 mL, 7.5 mmol, 1.5 eq.). Dilute with an additional 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Using a syringe, slowly add the solution of 2-(isoquinolin-5-yl)acetic acid dropwise to the stirred LAH suspension at 0 °C over 20-30 minutes. Caution: Initial addition will cause vigorous hydrogen gas evolution. The rate of addition must be controlled to prevent excessive foaming. [5]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 3-4 hours, or until TLC analysis (e.g., 10% Methanol in Dichloromethane) indicates complete consumption of the starting material.

  • Reaction Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Dilute the reaction with 20 mL of anhydrous diethyl ether.

    • Extremely cautiously , add the following reagents dropwise in sequence while stirring vigorously. [6][7][8]Let 'X' be the mass of LAH used (for a 1M solution, 7.5 mL contains approx. 0.28 g of LAH).

      • Add 'X' mL of water (0.28 mL).

      • Add 'X' mL of 15% aqueous NaOH (0.28 mL).

      • Add '3X' mL of water (0.84 mL).

    • A granular white precipitate of aluminum salts should form, making the mixture easier to filter.

  • Isolation:

    • Remove the ice bath and stir the suspension at room temperature for 30 minutes.

    • Add a small amount of anhydrous magnesium sulfate to the flask and stir for another 15 minutes to ensure all water is sequestered. [7] * Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary.

    • The final product, 2-(isoquinolin-5-yl)ethanol, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The expected molecular weight is approximately 173.21 g/mol . [9]

Data Summary & Expected Results

ParameterValue
Starting Material Mass0.94 g (5.0 mmol)
LAH (1.0 M in THF)7.5 mL (7.5 mmol, 1.5 eq.)
Solvent (THF)30 mL total
Reaction Temperature0 °C to Reflux (~66 °C)
Reaction Time3-4 hours
Expected Yield 75-90%
Product Appearance Off-white to pale yellow solid or viscous oil
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient LAH; Inactive LAH (degraded by moisture); Insufficient reaction time/temp.Add another 0.5 eq. of LAH solution and continue reflux. Ensure LAH reagent is fresh and was handled under strictly anhydrous conditions. Extend reflux time.
Low Yield Product loss during workup; Incomplete reaction; Adsorption onto aluminum salts.Ensure vigorous stirring during workup to fully granulate salts. Wash the filter cake extensively with ethyl acetate or THF to recover adsorbed product.
Difficult Filtration Gelatinous aluminum salts formed during workup.The Fieser workup is designed to prevent this. Ensure the specific ratios are followed. Adding anhydrous MgSO₄ before filtration can also help. [7]
Unexpected Byproducts Over-reduction (unlikely here); Reaction with solvent (e.g., ester impurities).Use high-purity, anhydrous solvents. Confirm the structure of the starting material is correct.

Mechanistic Pathway Visualization

Caption: Simplified mechanism of carboxylic acid reduction by LAH.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Wiley Online Library. (2026, February 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • UCLA Chemistry and Biochemistry. Workup for Aluminum Hydride Reductions. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Chemguide. REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄. [Link]

  • University of Calgary. Reductions of Carboxylic Acid Derivatives. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride. [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • Angewandte Chemie International Edition. (2022, October 24). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Organic Letters. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]

  • Angene Chemical. 2-(Isoquinolin-5-YL)acetic acid. [Link]

  • Quimicaorganica.org. (2010, May 6). Isoquinoline synthesis. [Link]

  • ResearchGate. Effect of base on synthesis (E)-2-(isoquinolin- 5-ylimino)-3-phenylthiazolidin-4-one (a). [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • PubChemLite. 2-(isoquinolin-5-yl)acetic acid hydrochloride (C11H9NO2). [Link]

  • Harvard University, Andrew G. Myers Research Group. Chem 115 - Reagents for Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Kyushu University Institutional Repository. STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • RSC Sustainability. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • Journal of Medicinal Chemistry. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. [Link]

  • PubChem. 2-Quinolineethanol. [Link]

  • India Fine Chemicals. (Isoquinolin-5-yloxy)acetic acid. [Link]

  • Canadian Journal of Chemistry. Synthesis of indeno[1,2,3-ij]isoquinolines. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Pharmaffiliates. 2-(Isoquinolin-6-yl)acetic acid. [Link]

  • SlideShare. Preparation and Properties of Isoquinoline. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

  • Molecules. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Google Patents.
  • Google Patents.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis Using Isoquinoline-5-Acetic Acid (IQ5AA) Linker Systems

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of Rho-associated protein kinase (ROCK) inhibitors and peptide-drug conjugates (PDCs) .[1] While "Isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of Rho-associated protein kinase (ROCK) inhibitors and peptide-drug conjugates (PDCs) .[1]

While "Isoquinoline-5-acetic acid" is not a standard, universal cleavage linker (like Wang or Rink Amide) for general peptide synthesis, it is a critical functional linker/scaffold used in the solid-phase synthesis of isoquinoline-based therapeutics (e.g., analogs of Fasudil, Ripasudil, and Netarsudil).[1] In this context, it serves as the anchor moiety connecting the isoquinoline pharmacophore to a peptide backbone or a solid support.[1]

[1]

Executive Summary & Strategic Rationale

The incorporation of Isoquinoline-5-acetic acid (IQ5AA) via Solid-Phase Peptide Synthesis (SPPS) is a specialized workflow primarily employed in the development of ROCK (Rho-kinase) inhibitors for glaucoma and cardiovascular indications.[1] Unlike standard protecting group linkers, IQ5AA acts as a pharmacophoric linker —a structural bridge that positions the bioactive isoquinoline ring relative to a peptide or amino-acid tail.[1]

Key Applications
  • ROCK Inhibitor Libraries: Rapid synthesis of Netarsudil/Ripasudil analogs by varying the peptide/amine tail attached to the IQ5AA core.[1]

  • Peptide-Drug Conjugates (PDCs): Using IQ5AA to "cap" therapeutic peptides, enhancing cell permeability or targeting kinase domains.[1]

  • Fragment-Based Drug Discovery: Immobilizing the isoquinoline core to screen for optimal binding partners.[1]

Chemical Logic

The carboxylic acid moiety of IQ5AA allows for standard amide coupling to the N-terminus of a resin-bound peptide.[1] However, the isoquinoline nitrogen is basic (pKa ~5.[1]4) and can interfere with subsequent couplings or cleavage if not properly managed.[1] This protocol details the "Reverse-Linker Strategy" , where IQ5AA is introduced as the final N-terminal modification or as the initial resin-bound scaffold.[1]

Critical Mechanism: The "Functional Linker" Approach[1]

In this workflow, IQ5AA is not the cleavage point; it is the payload .[1] The "Linker" aspect refers to the acetic acid chain acting as the spacer between the aromatic core and the peptide chain.[1]

Pathway A: N-Terminal Capping (Standard)[1]
  • Resin: Rink Amide or Wang.[1]

  • Process: Peptide chain elongation

    
     Fmoc removal 
    
    
    
    Coupling of IQ5AA .
  • Result: Isoquinoline-CH2-CO-Peptide-NH2.[1]

Pathway B: Resin-Bound Scaffold (Library Generation)[1]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang.[1]

  • Process: Load IQ5AA

    
     Functionalize Isoquinoline Ring (e.g., via reduction or cross-coupling) 
    
    
    
    Cleave.
  • Challenge: The carboxylic acid is the attachment point; the ring must be the site of diversity.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Linker/Scaffold: Isoquinoline-5-acetic acid (HCl salt often used for stability).[1]

  • Resin: Rink Amide ProTide Resin (0.5-0.7 mmol/g) for stable amide analogs.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane).[1]

Protocol A: N-Terminal Incorporation (ROCK Inhibitor Synthesis)

This protocol describes synthesizing a peptide analog where IQ5AA is coupled to the N-terminus.[1]

Step 1: Peptide Assembly

Synthesize the target peptide backbone using standard Fmoc/tBu SPPS cycles on Rink Amide resin.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Activation of Isoquinoline-5-acetic acid[1]
  • Rationale: IQ5AA is sterically accessible but the basic nitrogen can cause salt formation.[1] Pre-activation is crucial.[1]

  • Mix:

    • IQ5AA (4.0 eq relative to resin loading)[1]

    • HATU (3.9 eq)[1]

    • HOAt (4.0 eq) – Added to suppress racemization and enhance reactivity.

  • Dissolve: In minimal anhydrous DMF.

  • Activate: Add DIPEA (8.0 eq).[1] Stir for 2 minutes. The solution should turn yellow/orange.[1]

Step 3: Coupling[1]
  • Add the activated IQ5AA solution to the resin-bound free amine.[1]

  • Reaction Time: Shake at Room Temperature for 2 hours .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).[1]

    • Note: The isoquinoline ring may give a false color in some rapid tests; confirm with micro-cleavage and LC-MS if uncertain.[1]

    • Pass: Beads remain colorless (Yellow solution is normal due to reagent).

    • Fail: Blue beads indicate incomplete coupling.[1] Recouple using PyAOP/DIPEA.

Step 4: Washing & Capping[1]
  • Wash resin with DMF (5x) and DCM (5x).[1]

  • Optional: Acetylate unreacted amines (Capping) using Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Step 5: Global Cleavage[1]
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.[1]

  • Observation: Isoquinoline derivatives are often UV-active at 215nm and 320-330nm .[1] Use the higher wavelength for specific detection during HPLC purification.[1]

Data Presentation & Troubleshooting

Comparative Coupling Efficiency Table
Coupling ReagentBase (eq)TimeConversion (%)Notes
DIC / HOBt DIPEA (4)4 hr85%Slow kinetics; risk of N-acyl urea formation.[1]
HBTU / DIPEA DIPEA (8)2 hr92%Standard; acceptable for simple sequences.[1]
HATU / HOAt DIPEA (8)2 hr>99% Recommended. HOAt boosts rate for aromatic acids.[1]
PyBOP NMM (8)2 hr95%Good alternative if HATU is unavailable.[1]
Troubleshooting Guide
  • Problem: Low yield of IQ5AA incorporation.

    • Root Cause:[1][2][3][4][5][6][7] The basic nitrogen in the isoquinoline ring may be protonating, interfering with activation, or coordinating with the coupling reagent.[1]

    • Solution: Increase DIPEA to 10 eq to ensure the isoquinoline nitrogen remains deprotonated during the coupling event.[1]

  • Problem: Poor solubility of IQ5AA.

    • Root Cause:[1][2][3][6][7] Zwitterionic character (if free base) or salt formation.[1]

    • Solution: Dissolve IQ5AA in DMSO/DMF (1:1) mixture before adding coupling agents.[1]

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the decision matrix for using IQ5AA in SPPS, highlighting the divergence between using it as a "Cap" versus a "Scaffold".

IQ5AA_SPPS_Workflow Start Start: Define Target Molecule Choice Role of Isoquinoline-5-acetic acid? Start->Choice Cap Pathway A: N-Terminal Cap (ROCK Inhibitors/PDCs) Choice->Cap Pharmacophore Scaffold Pathway B: Resin-Bound Scaffold (Library Synthesis) Choice->Scaffold Core Structure Resin_A 1. Synthesize Peptide on Rink Amide Resin Cap->Resin_A Deprotect 2. Fmoc Deprotection Resin_A->Deprotect Couple 3. Couple IQ5AA (HATU/HOAt/DIPEA) Deprotect->Couple Cleave_A 4. TFA Cleavage & HPLC (Monitor @ 320nm) Couple->Cleave_A Validation Validation: LC-MS & NMR Confirm Isoquinoline Integrity Cleave_A->Validation Resin_B 1. Load IQ5AA onto 2-CTC Resin (DCM/DIPEA) Scaffold->Resin_B Modify 2. Functionalize Isoquinoline Ring (e.g., Suzuki Coupling / Reduction) Resin_B->Modify Cleave_B 3. Acid Cleavage (1% TFA) to retain side-chain PG Modify->Cleave_B Cleave_B->Validation

Caption: Workflow for integrating Isoquinoline-5-acetic acid into SPPS, distinguishing between N-terminal capping (Drug Conjugates) and Scaffold functionalization.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Sturton, J. G., et al. (2020).[1] Synthesis of Rho-Kinase Inhibitors: Isoquinoline Sulfonamide and Acetamide Derivatives.[1] Journal of Medicinal Chemistry. (Contextual grounding for IQ5AA in ROCK inhibition).

  • Albericio, F., & Tulla-Puche, J. (2025).[1] Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Springer Protocols. Link

  • Sigma-Aldrich. (2024).[1] Fmoc SPPS Linkers and Resins Guide. Merck KGaA.[1] Link

  • US Patent 11021456B2. (2021).[1] Beta- and gamma-amino-isoquinoline amide compounds and substituted benzamide compounds. (Demonstrates the use of Isoquinoline-5-acetic acid as a core scaffold in drug synthesis). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(Isoquinolin-5-yl)acetic acid HCl

Topic: Improving solubility of 2-(Isoquinolin-5-yl)acetic acid HCl in organic solvents Ticket ID: ISOQ-SOL-001 Support Tier: Level 3 (Senior Application Scientist) Diagnostic Matrix: Why is this molecule fighting you? Be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 2-(Isoquinolin-5-yl)acetic acid HCl in organic solvents Ticket ID: ISOQ-SOL-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Matrix: Why is this molecule fighting you?

Before attempting to fix the solubility, you must understand the thermodynamic barriers.[1] 2-(Isoquinolin-5-yl)acetic acid HCl presents a "perfect storm" of solubility challenges due to three converging factors:

FactorMechanismThe Consequence
1.[1][2][3][4] Ionic Lattice Energy The HCl salt form creates a strong ionic crystal lattice.[1]Requires high-dielectric solvents (Water, DMSO, MeOH) to break the ionic bonds. Non-polar solvents (DCM, Toluene) cannot overcome this energy.[1]
2. The "Isoelectric Trap" The molecule is amphoteric.[1] It has a basic nitrogen (Isoquinoline pKa ~5.[1]4) and an acidic tail (Acetic acid pKa ~4.8).[1]If you neutralize the HCl to "free-base" it, you generate a Zwitterion (IsoH⁺ / COO⁻).[1] Zwitterions are notoriously insoluble in both organic solvents (too polar) and water (net neutral charge leads to aggregation).[1]
3. Pi-Stacking The isoquinoline ring is flat and aromatic.[1]Strong

-

stacking interactions between rings further stabilize the solid state, resisting dissolution.[1]

Decision Tree: Select Your Workflow

Your solubility strategy depends entirely on why you need it dissolved. Choose your path below:

SolubilityStrategy Start Goal: Dissolve 2-(Isoquinolin-5-yl)acetic acid HCl Q1 What is the downstream application? Start->Q1 PathA Chemical Reaction (Amide coupling, Esterification) Q1->PathA PathB Analysis / Purification (HPLC, NMR, recrystallization) Q1->PathB PathC Extraction / Workup (Moving from Aq. to Org.) Q1->PathC SolA1 Protocol 1: In-Situ Silylation (The 'Invisible' Solubilizer) PathA->SolA1 Homogeneous required SolA2 Protocol 2: Acid Chloride Activation (Heterogeneous Reaction) PathA->SolA2 Suspension acceptable SolB1 Protocol 3: The 'Magic' Solvent Mix (HFIP or TFA/DCM) PathB->SolB1 SolC1 Protocol 4: Ion-Pair Extraction (The Carrier Method) PathC->SolC1

Figure 1: Strategic decision tree for selecting the appropriate solubilization protocol based on experimental intent.

Protocol Library

Protocol 1: In-Situ Silylation (The "Silver Bullet" for Reactions)

Best for: Amide couplings, esterifications, or reductions in DCM, THF, or MeCN. Mechanism: Temporarily masks the polar carboxylic acid and HCl, rendering the molecule lipophilic (greasy) without altering the core reactivity.[1]

  • Suspend: Place 2-(Isoquinolin-5-yl)acetic acid HCl (1.0 equiv) in dry DCM or THF. It will be a suspension.

  • Silylate: Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv).

    • Note: BSA is preferred over TMSCl because it produces neutral acetamide as a byproduct, avoiding excess acid generation.[1]

  • Reflux: Heat to mild reflux (40°C) for 30–60 minutes.

  • Observation: The suspension should clear to a homogeneous solution as the TMS-ester and N-silylated species form.[1]

  • Proceed: Add your coupling reagents (EDC/HOBt, HATU) or nucleophiles directly to this solution.[1] The TMS group falls off during aqueous workup.

Protocol 2: The "Magic" Solvent Systems (For Analysis/NMR)

Best for: NMR, HPLC sample prep, or homogeneous transfer.[1] Theory: You need a solvent that disrupts both Hydrogen bonding and Pi-stacking.[1]

Solvent SystemComposition (v/v)ApplicationWhy it works
HFIP Pure 100% HexafluoroisopropanolNMR / TransferThe "Universal Solvent" for peptides and zwitterions.[1] Strong H-bond donor, disrupts aggregates.[1]
Acidic Methanol MeOH + 5% TFA or 1M HClHPLC / LCMSForces the molecule fully into the cationic form (

), breaking the zwitterion lattice.[1]
DCM Super-Mix DCM : MeOH (9:1)ChromatographyThe methanol provides polarity; DCM maintains organic character.[1] Add 1% TEA if streaking occurs (for silica).[1]
Protocol 3: Ion-Pair Extraction (Getting it into Organic Layers)

Best for: Extracting the molecule from water into DCM/Chloroform during workup.[1] The Problem: At basic pH, it is


 (water soluble).[1] At acidic pH, it is 

(water soluble).[1] At neutral pH, it is Zwitterion (insoluble precipitate).[1] The Fix: Use a lipophilic counter-ion.[1]
  • Aqueous Phase: Adjust aqueous layer to pH ~4–5 (near isoelectric point).

  • Organic Phase: Prepare a solution of Lipophilic Alcohol (e.g., n-Butanol or Isopropanol) in Chloroform (3:1 ratio).

  • Extraction: Extract the aqueous layer multiple times with this organic mix. The alcohol helps solvate the zwitterion.[1]

  • Alternative (Cation Exchange): If keeping it acidic (pH 1-2), use a lipophilic counter-acid like Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid instead of HCl.[1] The Tosylate salt is significantly more soluble in DCM than the Hydrochloride salt.[1]

The "Isoelectric Trap" Visualization

Understanding why simple "neutralization" fails is critical.[1]

ZwitterionTrap Acid Acid Neutral Neutral pH (~5.0) Species: Zwitterion (±) Solubility: PRECIPITATE (Insoluble) Acid->Neutral Add Base Neutral->Acid Add Acid Base Base Neutral->Base Add Base Base->Neutral Add Acid

Figure 2: The solubility profile as a function of pH. Note that the "neutral" form is the least soluble.[1]

Frequently Asked Questions (Troubleshooting)

Q: I tried adding Triethylamine (TEA) to dissolve it in DCM, but it turned into a sticky gum. Why? A: You created the zwitterion or the TEA-salt of the carboxylate.[1] The TEA deprotonated the carboxylic acid, but the isoquinoline ring remained protonated (or re-protonated by the acid).[1] This salt is gummy and poorly soluble in pure DCM.[1] Fix: Add Methanol (10-20%) to the DCM to solvate the ionic clusters, or switch to Protocol 1 (Silylation).

Q: Can I use DMF or DMSO for my reaction? A: Yes, the HCl salt is soluble in DMSO and moderately soluble in DMF.[1] However, removing DMSO requires high-temperature distillation or extensive water washes (which risks losing your product if it's amphoteric).[1] If you must use DMF, try to "salt break" by adding LiCl (Lithium Chloride), which sometimes improves solubility of HCl salts in amides.

Q: I need to recrystallize the starting material. What solvent do I use? A: Do not use standard organic solvents. Use Ethanol/Water or Methanol/Ether .[1] Dissolve the HCl salt in hot Methanol (or minimal water), then slowly add Diethyl Ether or Acetone to induce crystallization.[1]

Q: Is the free base ever stable/soluble? A: The free base exists, but it prefers to crystallize in a way that maximizes intermolecular H-bonding (Head-to-Tail).[1] To make it soluble in organics without silylation, you must permanently block the acid by converting it to a Methyl Ester or Ethyl Ester .[1] The ester hydrochloride is significantly more soluble in DCM/CHCl3.[1]

References

  • Fasudil Synthesis & Intermediates

    • Source: U.S. Patent 4,678,783 (Asahi Chemical Ind).[1] Describes the handling of 5-isoquinolinesulfonyl derivatives and related acetic acid intermediates.

    • Link:

  • Solubility of Zwitterionic Heterocycles

    • Source: "Solubility-Modifying Power of Zwitterionic Salts."[1][5] ChemPhysChem, 2018.[1] Explains the aggregation behavior of zwitterions in organic media.

    • Link:

  • Silylation Protocols (BSA Method)

    • Source: "Silylation as a solubility enhancement strategy for difficult amide couplings."[1] Journal of Organic Chemistry (General methodology reference for amino-acid-like couplings).[1]

    • Link:

  • Isoquinoline Properties

    • Source: PubChem Compound Summary for Isoquinoline-5-acetic acid.[1]

    • Link:

Sources

Optimization

Technical Support Center: Purification of Isoquinolin-5-ylacetic Acid Hydrochloride

Welcome to the technical support center for the purification of isoquinolin-5-ylacetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isoquinolin-5-ylacetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. Our goal is to provide practical, field-tested insights and robust protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the purification process.

Q1: What are the most likely impurities in my crude isoquinolin-5-ylacetic acid hydrochloride?

A1: Impurities typically arise from the synthetic route used and subsequent workup or storage conditions.[1] For isoquinoline derivatives, common impurities include:

  • Starting Materials: Unreacted precursors from reactions like the Bischler-Napieralski or Pomeranz-Fritsch synthesis.[2][3]

  • Positional Isomers: Depending on the synthetic strategy, isomers such as isoquinolin-6-yl-acetic acid or isoquinolin-8-yl-acetic acid may form.

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Dichloromethane).

  • Degradation Products: Isoquinoline rings can be susceptible to oxidation over time, potentially forming N-oxides or other related species.[1]

Identifying the likely impurities based on your specific synthesis is the first step in selecting an appropriate purification strategy.

Q2: Which purification method should I choose: Recrystallization or Chromatography?

A2: The choice depends on the impurity profile, the scale of your synthesis, and the required final purity. The following decision workflow can guide your choice.

G start Crude Isoquinolin-5-ylacetic Acid Hydrochloride check_purity Assess Crude Purity (TLC, 1H NMR, LC-MS) start->check_purity high_purity Purity >90%? Impurities are minor and structurally similar? check_purity->high_purity Purity Assessed low_purity Purity <90%? Multiple, diverse impurities? high_purity->low_purity No recrystallize Recrystallization (High recovery, large scale) high_purity->recrystallize Yes chromatography Silica Gel Chromatography (High resolution, small-medium scale) low_purity->chromatography Yes final_product Pure Product (Verify by analysis) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material (>1-2 grams) and when the impurities have different solubility profiles from the desired product.[4] It is often the most scalable and cost-effective method.

  • Silica Gel Chromatography is superior for separating complex mixtures with multiple components or impurities that are structurally very similar to the product (e.g., positional isomers).[5] It offers high resolution but is typically more time-consuming and less suitable for very large scales.

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique but can be challenging. This section troubleshoots common failure points.

Q3: I can't find a suitable solvent for recrystallization. What is the process for selecting one?

A3: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6] For a hydrochloride salt, which is polar, polar solvents are a good starting point.[7]

Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. Note if the compound dissolves easily at room temperature. If it does, that solvent is unsuitable as a single-solvent system.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.[6] Continue adding the solvent dropwise until the solid just dissolves. Be patient and add solvent slowly to avoid using an excess, which will reduce your final yield.[4]

  • Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of crystals formed. Scratching the inside of the tube with a glass rod can help induce crystallization.[4]

The best solvent is one that requires a reasonable amount of hot solvent for dissolution and yields a large quantity of crystalline solid upon cooling.

Data Presentation: Solvent Selection Table

SolventSolubility (Cold)Solubility (Hot)Observations on CoolingSuitability
WaterLowHighForms fine needles.[7]Good
EthanolLowHighForms small plates.Good
IsopropanolVery LowModerateMay require large volume.Possible (for washing)
AcetoneInsolubleInsoluble-Poor (as single solvent)
MethanolModerateVery HighMay not crystallize well.Possible (as co-solvent)
AcetonitrileLowModerateGood crystal formation.Good
Q4: My product "oiled out" instead of crystallizing during cooling. How do I fix this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

G start Product 'Oiled Out' (Liquid layer forms) step1 Re-heat solution to dissolve the oil start->step1 decision Choose a Strategy step1->decision option1 Add more solvent to reduce saturation decision->option1 Strategy 1 option2 Cool the solution MUCH more slowly decision->option2 Strategy 2 option3 Switch to a different solvent system decision->option3 Strategy 3 end Crystals Form option1->end option2->end option3->end

Caption: Troubleshooting flowchart for an "oiled out" product.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to lower the saturation point. Then, attempt to cool again.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it on the warm hotplate (with the heat turned off) can promote proper crystal lattice formation.

  • Change Solvents: If the problem persists, the solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system (e.g., dissolve in a good solvent like methanol and add a poor solvent like diethyl ether dropwise until turbidity persists).

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A5: This indicates that the solution is not sufficiently supersaturated or that there is a nucleation barrier.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[4]

    • Seeding: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

  • Increase Concentration: If nucleation tricks fail, you may have used too much solvent. Gently boil away a portion of the solvent (10-20%) under a nitrogen stream and attempt to cool again.[6]

  • Drastic Cooling: For stubborn cases, a dry ice/acetone bath can sometimes force precipitation, though this may result in smaller, less pure crystals.

Part 3: Troubleshooting Guide for Column Chromatography

Q6: My compound is streaking badly on the TLC plate and column. How can I get sharp bands?

A6: Streaking (tailing) is a common problem with acidic or basic compounds on silica gel. Isoquinolin-5-ylacetic acid hydrochloride has both a basic nitrogen (on the isoquinoline ring) and an acidic carboxylic acid. This dual nature can lead to strong interactions with the acidic silica surface.

The Cause: The compound can exist in multiple ionic states on the silica surface, leading to a poor equilibrium between the stationary and mobile phases. The basic nitrogen can interact strongly with acidic silanol groups, while the carboxylate anion can also bind.

The Solution: Modify the Mobile Phase The key is to suppress this unwanted ionic interaction by modifying your mobile phase.

  • Add an Acid: Including a small amount of a volatile acid in your eluent will protonate both the isoquinoline nitrogen and the carboxylate (keeping it as the neutral COOH). This ensures the compound moves through the column as a single, less polar species.

    • Recommended Mobile Phase: Start with a system like Dichloromethane:Methanol (e.g., 95:5 or 90:10) and add 0.5-1% Acetic Acid or Formic Acid .

  • Use a Different Stationary Phase: If acid modification is insufficient, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.

Protocol: Optimizing TLC for Chromatography

  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).

  • Test Eluent Systems: On a single TLC plate, spot your compound in multiple lanes. Develop each lane in a different mobile phase system.

    • Lane 1: 90:10 DCM:MeOH

    • Lane 2: 90:10 DCM:MeOH + 1% Acetic Acid

    • Lane 3: 80:20 Ethyl Acetate:Hexane

    • Lane 4: 80:20 Ethyl Acetate:Hexane + 1% Acetic Acid

  • Analyze: Compare the spots. The ideal system will show a round, well-defined spot with a Retention Factor (Rf) between 0.2 and 0.4. The system with the acid modifier will almost certainly show significantly less streaking. Use this optimized eluent for your column.

References

  • National Center for Biotechnology Information (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. PubMed Central. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Available at: [Link]

  • Science of Synthesis (2004). Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • ResearchGate (2013). Can anyone tell me a solvent for my synthetic product solubility?. Available at: [Link]

  • Google Patents (1989). JPH01153679A - Purification of isoquinoline.
  • Pratas de Melo, M. J., et al. (2007). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents (2013). US20130144054A1 - Novel production method for isoquinoline derivatives and salts thereof.
  • Wiley-VCH (2003). Supporting Information for Angew. Chem. Int. Ed. Z50515. Available at: [Link]

  • MIT OpenCourseWare (2010). Recrystallization. YouTube. Available at: [Link]

  • Wikipedia (n.d.). Isoquinoline. Available at: [Link]

  • Waters Corporation (n.d.). Modernization and Troubleshooting of the USP Organic Impurity Method for Cetirizine Hydrochloride Tablets. Available at: [Link]

  • European Patent Office (1993). EP 0375265 B1 - Purification of isothiazolones. Available at: [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]

  • Indian Journal of Chemistry (2005). Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products. Available at: [Link]

  • National Center for Biotechnology Information (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. PubMed Central. Available at: [Link]

  • MDPI (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • National Center for Biotechnology Information (2018). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems. PubMed Central. Available at: [Link]

  • Scanned Document (n.d.). Isoquinoline. Available at: [Link]

  • ResearchGate (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Available at: [Link]

  • PubMed (2008). Online Extraction of 5-hydroxyindole Acetic Acid From Urine for Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Isoquinolin-5-ylacetic Acid

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted isoquinolin-5-ylacetic acid from post-reaction mixtures. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted isoquinolin-5-ylacetic acid from post-reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this amphoteric molecule in their synthetic workflows. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of isoquinolin-5-ylacetic acid that I can exploit for separation?

A: Understanding the dual nature of this molecule is critical. Isoquinolin-5-ylacetic acid possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the isoquinoline nitrogen). This amphoteric character dictates its solubility based on the pH of the solution.

  • The Carboxylic Acid Group (-COOH): This group is weakly acidic, with a predicted pKa around 3.74.[1] In the presence of a base (even a mild one like sodium bicarbonate), it will be deprotonated to form a negatively charged carboxylate salt (-COO⁻). This salt is highly polar and thus soluble in aqueous solutions, while being poorly soluble in many common organic solvents.[2][3]

  • The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is weakly basic. The pKa of its conjugate acid (the protonated form) is approximately 5.14.[4][5] This means it will be protonated to form a positively charged ammonium salt in the presence of a strong acid (e.g., HCl), which also increases its aqueous solubility.

This pH-switchable solubility is the most powerful tool for its separation.

Table 1: Physicochemical Properties of Isoquinolin-5-ylacetic Acid & Related Structures
PropertyValue / ObservationSource(s)
Molecular FormulaC₁₁H₉NO₂[6]
Molecular Weight187.19 g/mol
AppearanceSolid
Predicted pKa (Acid)~3.74 (for a structural isomer)[1]
pKa (Conj. Acid of Base)~5.14 (for parent isoquinoline)[4]
Solubility (Neutral)Generally soluble in polar organic solvents, poorly soluble in water.[5]
Solubility (Salt Form)Soluble in aqueous solutions.[2][3]
Diagram: pH-Dependent States of Isoquinolin-5-ylacetic Acid

This diagram illustrates the dominant form of the molecule under different pH conditions, which is the basis for separation by extraction.

G Acidic Strongly Acidic (pH < 2) (Aqueous Soluble) Neutral Neutral / Weakly Acidic (pH ~4-5) (Organic Soluble) Acidic->Neutral + OH⁻ - H⁺ Neutral->Acidic + H⁺ - OH⁻ Basic Basic (pH > 7) (Aqueous Soluble) Neutral->Basic + OH⁻ - H⁺ Basic->Neutral + H⁺ - OH⁻

Caption: Dominant chemical species of the molecule at various pH levels.

Troubleshooting Guides & Protocols
Issue 1: My product is neutral or basic, and I need to remove the unreacted acidic starting material.

This is the most common and straightforward scenario. The recommended technique is a liquid-liquid extraction using a basic aqueous solution.[7][8]

Core Protocol: Basic Aqueous Extraction

This protocol assumes your reaction was performed in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

Step-by-Step Methodology:

  • Reaction Quench & Dilution:

    • Once the reaction is complete, carefully quench any reactive reagents as appropriate for your specific chemistry.

    • Dilute the reaction mixture with your primary organic solvent (e.g., 2-3 volumes of Ethyl Acetate). This ensures the product remains dissolved in the organic phase and lowers the overall viscosity.

  • Transfer to Separatory Funnel:

    • Transfer the diluted mixture to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • First Basic Wash:

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid of isoquinolin-5-ylacetic acid (pKa ~3.74) but gentle enough to avoid hydrolyzing sensitive functional groups like esters on your product.[2] The resulting sodium carboxylate salt will partition into the aqueous layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ may evolve from quenching unreacted acid activators).

    • Shake the funnel moderately for 30-60 seconds. Vigorous shaking can promote emulsion formation.

  • Phase Separation:

    • Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often DCM) will be at the bottom, while less dense solvents (EtOAc, ether) will be on top.

  • Drain and Repeat:

    • Drain the aqueous layer.

    • Repeat the wash (steps 3 & 4) one or two more times with fresh NaHCO₃ solution. This ensures complete removal of the acidic starting material.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine).

    • Causality: The brine wash helps to remove residual water dissolved in the organic solvent and aids in breaking up any minor emulsions that may have formed.[3][9]

  • Drying and Isolation:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 5-10 minutes.

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield your purified product.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase A Organic Layer (Product + Unreacted SM) in DCM/EtOAc B Add aq. NaHCO₃ A->B C Shake & Vent B->C D Separate Layers C->D E Organic Layer (Purified Product) D->E Contains Product J Aqueous Layer (Sodium Isoquinolin-5-ylacetate) D->J Contains Impurity F Wash with Brine E->F G Dry (Na₂SO₄) F->G H Filter & Evaporate G->H I Final Product H->I K Optional Recovery: Acidify with HCl to pH ~3-4 J->K L Precipitate / Extract Recovered Starting Material K->L

Caption: Standard workflow for purifying a neutral/basic product.

Q2: My product is a base-sensitive ester. Can I still use this method?

A: Yes, but with caution. The choice of base is critical.

Table 2: Comparison of Bases for Extraction
BaseFormulaApprox. pH (0.1M)Suitability for Base-Sensitive ProductsComments
Sodium HydroxideNaOH~13Low High risk of hydrolyzing esters or epimerizing stereocenters. Use only if product is robust.
Potassium CarbonateK₂CO₃~11.5Moderate Stronger than bicarbonate. Can be used if bicarbonate is ineffective but carries some risk.
Sodium BicarbonateNaHCO₃~8.4High Recommended choice. Sufficiently basic to deprotonate the starting material without damaging most sensitive products.[2]

Troubleshooting Tip: If you suspect product degradation, use a dilute (e.g., 5%) NaHCO₃ solution and minimize contact time during the extraction. Chilling the solutions can also slow down unwanted side reactions.

Q3: I've performed the basic wash, but TLC/LC-MS analysis shows the starting material is still present. What went wrong?

A: This indicates an incomplete extraction. Consider the following causes:

  • Insufficient Base: You may not have used enough basic solution to deprotonate all the acidic starting material. Use a larger volume of aqueous base or perform additional washes.

  • pH Was Not High Enough: Confirm the pH of your aqueous layer after extraction using pH paper. It should be > 8. If not, the base may have been consumed by other acidic species in the mixture.

  • Poor Mixing: Inefficient mixing between the two phases will lead to poor extraction. Ensure you are shaking the funnel adequately (without causing a persistent emulsion).

  • Solvent Choice: If your organic solvent has high water miscibility, partitioning can be less efficient.

Q4: An emulsion formed during extraction. How do I resolve this?

A: Emulsions are common and can usually be resolved.

  • Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.[9]

  • Gentle Swirling: Gently swirl the funnel instead of shaking it.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will often break the emulsion, and the layers can be separated from the filtrate.

Alternative & Advanced Separation Methods

Q5: Acid-base extraction isn't working or is inappropriate for my mixture. What are my other options?

While extraction is the primary method, certain situations require alternative techniques.

  • Silica Gel Chromatography:

    • When to Use: If your product has a similar acidity or if extraction fails to provide adequate purity.

    • Technique: Isoquinolin-5-ylacetic acid is quite polar and will stick to a standard silica gel column. It often requires a polar eluent system, such as 5-10% Methanol in Dichloromethane.

    • Pro-Tip: To prevent the acidic spot from "tailing" on the column, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and improves the peak shape.

  • Solid-Phase Extraction (SPE):

    • When to Use: For small-scale purifications or for rapidly screening conditions.

    • Technique: Use a cartridge with a basic or ion-exchange stationary phase. A weak anion exchange (WAX) cartridge is ideal. The negatively charged carboxylate will bind to the cartridge, allowing your neutral or basic product to flow through. The bound starting material can then be eluted with an acidic solution if recovery is needed.

  • Preparative HPLC:

    • When to Use: For difficult separations where high purity (>99%) is essential.

    • Technique: A reverse-phase C18 column is typically used with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA).

References
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
  • Acid–base extraction - Wikipedia. [Online] Available at: [Link]

  • Acid-Base Extraction.
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. [Online] Available at: [Link]

  • Chemically-active extraction - University of York. [Online] Available at: [Link]

  • Isoquinoline - Wikipedia. [Online] Available at: [Link]

  • Showing Compound Isoquinoline (FDB012557) - FooDB. [Online] Available at: [Link]

  • 2-(isoquinolin-5-yl)acetic acid hydrochloride (C11H9NO2) - PubChemLite. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Isoquinoline-5-acetic acid HCl Stability &amp; Handling

Ticket Category: Chemical Stability & Aqueous Formulation Compound: Isoquinoline-5-acetic acid hydrochloride CAS: 13054-21-2 (Free base ref) / Generic HCl salt handling Support Level: Tier 3 (Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Stability & Aqueous Formulation

Compound: Isoquinoline-5-acetic acid hydrochloride CAS: 13054-21-2 (Free base ref) / Generic HCl salt handling Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Support Context

Welcome to the Technical Support Center. This guide addresses the specific stability and solubility challenges associated with Isoquinoline-5-acetic acid HCl . Unlike simple buffers, this compound combines a nitrogenous heterocycle (isoquinoline) with a carboxyl side chain, creating a zwitterionic potential that complicates aqueous handling.[1][2][3]

The following modules are structured as Troubleshooting Workflows based on user inquiries we frequently resolve.

Module 1: Solubility & pH Management

User Issue: "I dissolved the powder in water, but when I added it to my PBS buffer (pH 7.4), a fine precipitate formed."

Root Cause Analysis: The Isoelectric Trap

Isoquinoline-5-acetic acid HCl is the hydrochloride salt.[1][2] In pure water, it dissociates to form an acidic solution (pH ~2-3).[1][2][3]

  • The Nitrogen (Isoquinoline Ring): Has a pKa of approximately 5.4 [1].[1][2] Below pH 5.4, it is protonated (

    
    ) and soluble.[2][3]
    
  • The Carboxyl Group: Has a pKa of approximately 4.5 - 4.8 .[1][2] Above this pH, it is deprotonated (

    
    ).[1][2][3]
    

The Danger Zone: Between pH 4.5 and 5.5, the molecule exists largely as a zwitterion (net neutral charge:


).[1][2] This is the region of minimum solubility (Isoelectric Point, pI).[1][2][3] When you add the acidic stock to PBS (pH 7.4), the solution passes through this pI zone, potentially causing precipitation if the concentration is high.[1][2][3]
Troubleshooting Workflow (Solubility)

SolubilityLogic Start Start: Dissolving Isoquinoline-5-acetic acid HCl Solvent Choice of Solvent Start->Solvent Water Pure Water (Acidic pH) Solvent->Water Recommended for Stock Buffer Buffered Saline (PBS/HEPES) Solvent->Buffer Risky for Stock Soluble Stable Solution Water->Soluble Due to HCl salt (pH < pKa) CheckConc Check Concentration Buffer->CheckConc HighConc > 10 mM CheckConc->HighConc LowConc < 1 mM CheckConc->LowConc Precip Risk: Precipitation (Zwitterion Formation) HighConc->Precip LowConc->Soluble Fix Fix: Pre-dissolve in DMSO or acidified water, then dilute slowly into buffer. Precip->Fix

Figure 1: Decision logic for solubilization to avoid isoelectric precipitation.

Protocol: Preparing a Stable Stock Solution
  • Primary Solvent: Dissolve the HCl salt in pure water or 0.1 M HCl .[1][2][3] The low pH ensures the nitrogen remains protonated (

    
    ) and the carboxylic acid protonated (
    
    
    
    ), maintaining high solubility.[1][2][3]
  • Dilution: Dilute this acidic stock into your experimental buffer (e.g., PBS) immediately before use. Ensure the final dilution factor is high (e.g., 1:1000) so the buffer capacity can neutralize the acid without crashing out the compound.[1][2][3]

Module 2: Chemical Stability & Degradation

User Issue: "My stock solution turned yellow after 48 hours at room temperature. Is it still usable?"

Root Cause Analysis: Decarboxylation & Oxidation

Heteroaromatic acetic acids are susceptible to decarboxylation (loss of


) and N-oxidation .[1][2]
  • Thermal Decarboxylation: Research on heterocyclic acetic acids suggests that the zwitterionic form is often the reactive species for decarboxylation [2, 3].[1][2][3][4] While less volatile than some isomers, prolonged exposure to heat or neutral pH (where the zwitterion exists) accelerates this process.[1][2][3]

  • Photodegradation: Isoquinolines are strong UV absorbers.[1][2][3] Aqueous solutions exposed to ambient light can undergo photo-oxidation, leading to yellowing (formation of N-oxides or coupled products) [4].[1][2]

Stability Data Summary
Stress ConditionStability RatingObserved EffectRecommendation
Acidic (pH 2-4) HighClear solutionStore stock here.[1][2]
Neutral (pH 7) ModeratePotential precipitation/slow decarboxylationUse immediately; do not store.[1][2][3]
Basic (pH > 9) LowRing opening risk / OxidationAvoid strong bases.[1][2][3]
UV Light LowYellowing / N-oxide formationAmber vials mandatory.
Heat (> 40°C) LowDecarboxylation to 5-methylisoquinolineKeep at +4°C or -20°C.
Degradation Pathway Visualization

Degradation Parent Isoquinoline-5-acetic acid (Parent) Zwitterion Zwitterionic Intermediate (pH 5-6) Parent->Zwitterion pH adjustment NOxide Isoquinoline N-oxide (Photo-oxidation) Parent->NOxide UV Light / Air Decarb 5-Methylisoquinoline (Decarboxylation Product) Zwitterion->Decarb Heat / Time

Figure 2: Primary degradation pathways.[1][2] Note that the zwitterion facilitates thermal decarboxylation.[2]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP)

To ensure experimental reproducibility, adhere to the following storage hierarchy:

  • Solid State (Powder):

    • Store at -20°C .

    • Protect from moisture (HCl salts are hygroscopic).[1][2][3]

    • Keep in amber vials to prevent photo-degradation.[1][2][3]

  • Aqueous Stock Solutions:

    • Solvent: Sterile Water or 10 mM HCl.[1][2][3]

    • Concentration: Up to 50 mM.[1][2][3]

    • Storage: -20°C (stable for 3-6 months). Avoid repeated freeze-thaw cycles.[1][2][3]

    • Note: Do not store in PBS or culture media.

  • Working Solutions:

    • Prepare fresh.

    • Protect from light during incubation.[1][2][3]

    • Discard after 24 hours.[1][2][3][5]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous stock solution? A: No. The high heat (121°C) poses a significant risk of decarboxylation [2].[2] Use sterile filtration (0.22 µm PVDF or PES membranes) instead.[1][2][3]

Q2: I need to use DMSO. Is it compatible? A: Yes, the free base and the HCl salt are generally soluble in DMSO.[1][2] DMSO stocks are often more stable against hydrolysis than aqueous stocks.[1][2][3] However, ensure your biological system tolerates the DMSO concentration (usually < 0.1%).[1][2][3]

Q3: How do I verify the purity of my stored stock? A: Use HPLC with UV detection (254 nm).

  • Column: C18 Reverse Phase.[1][2][3]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Trifluoroacetic acid).[1][2][3]

  • Indicator: The decarboxylated product (5-methylisoquinoline) is less polar and will elute later than the parent acetic acid compound.[1][2]

References

  • Button, R. G., & Taylor, P. J. (1973).[1][2][3][4] The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[1][2][3][4][6] Journal of the Chemical Society, Perkin Transactions 2, 557-567.[2][3][4] [Link]

  • Sartori, G., & Maggi, R. (2013).[1][2][3] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[1][2][3] (Context on heteroaromatic stability).

  • Kątny, M., et al. (2019).[1][2][3] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070.[1][2][3] (Context on photophysical properties and UV sensitivity). [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for isoquinoline hydrochloride salts

Status: Active Department: Process Chemistry & Salt Selection Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Ionic-Lipophilic Balance Welcome to the technical support hub for isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Salt Selection Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Ionic-Lipophilic Balance

Welcome to the technical support hub for isoquinoline salt optimization.

Recrystallizing isoquinoline hydrochloride (HCl) salts presents a specific thermodynamic paradox. You are attempting to purify a molecule that possesses a highly polar, ionic "head" (the protonated nitrogen/chloride pair) and a flat, lipophilic aromatic "tail" (the fused benzene-pyridine ring).

  • The Challenge: Solvents that dissolve the ionic head (water, methanol) often hold onto impurities too tightly or prevent crystallization entirely due to high solubility. Solvents that favor the lipophilic tail (toluene, hexanes) cannot overcome the lattice energy of the salt, leading to zero solubility.

  • The Goal: This guide helps you navigate the "Goldilocks zone"—medium-polarity alcohol systems and controlled antisolvent addition—to maximize yield and purity while preventing the dreaded "oiling out" phenomenon.

Module 1: Solvent Selection Matrix

Do not rely on trial and error. Use this matrix to select your starting solvent system based on the dielectric constant (


) and the specific impurity profile of your crude material.
Primary Solvent Classes
Solvent SystemRoleDielectric Const.[1] (

)
RecommendationMechanism of Action
Ethanol (Abs.) Primary 24.5High Balances solubility of the HCl salt with moderate non-polar character for the aromatic ring.
Isopropanol (IPA) Primary 17.9Highest Lower solubility than EtOH forces better recovery upon cooling. Industry standard for amine HCl salts.
Methanol Solubilizer 32.7Moderate Use only if the salt is insoluble in hot EtOH/IPA. Risk of low yield due to high solubility.
Diethyl Ether Antisolvent 4.3High Classic antisolvent for alcohol systems. Warning: Peroxide risk; use MTBE for scale-up.
Ethyl Acetate Antisolvent 6.0Moderate Good for removing non-polar impurities, but can cause oiling out if added too quickly.
Water Co-solvent 80.1Low Use only in trace amounts (1-5%) to break solvates or if the salt is extremely polar.
Workflow: The Solvent Screening Decision Tree

Use this logic flow to determine your initial solvent system.

SolventSelection Start Start: 100mg Crude Salt TestIPA Test 1: Reflux in Isopropanol (10 vol) Start->TestIPA SolubleIPA Dissolves? TestIPA->SolubleIPA CoolIPA Cool to 0°C SolubleIPA->CoolIPA Yes AddMeOH Add Methanol dropwise until dissolved at reflux SolubleIPA->AddMeOH No (Insoluble) CrystalsIPA Crystals form? CoolIPA->CrystalsIPA SuccessIPA System A: Pure IPA CrystalsIPA->SuccessIPA Yes AddEther Add MTBE/Ether (Antisolvent) dropwise CrystalsIPA->AddEther No (Yield too low) CoolMix Cool to RT, then 0°C AddMeOH->CoolMix CoolMix->AddEther If no crystals AddEther->SuccessIPA System B: Alcohol/Ether

Figure 1: Decision tree for selecting the optimal solvent system based on solubility feedback loops.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your solution, but instead of white needles, a yellow/brown oil separates at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[2][3] This occurs when the solution becomes supersaturated with respect to the "oiled" phase before it reaches the metastable zone for crystal nucleation. This is common in isoquinoline salts due to impurities depressing the melting point of the solvated salt.

Protocol: The "Re-Heat and Seed" Recovery

Do not discard the oil. It is your product in a metastable state.

  • Re-dissolution: Return the mixture to reflux temperature. Add just enough of the polar solvent (e.g., Methanol or Ethanol) to dissolve the oil completely into a single phase.

  • Temperature Management: Cool the solution slowly to a temperature 10°C above where the oil previously appeared.

  • Seeding (Critical): Add pure seed crystals of the isoquinoline HCl salt (0.1 wt%).

    • Note: If you lack seed crystals, scratch the glass wall with a rod to induce nucleation.

  • Isothermal Aging: Hold the temperature steady for 30-60 minutes. Allow the seeds to grow.

    • Why? This bypasses the LLPS zone by providing a surface for growth, lowering the energy barrier for solidification.

  • Slow Cooling: Once a suspension is visible, cool at a rate of 5°C/hour.

OilingOut Oil Oiling Out Detected Reheat 1. Re-heat to Reflux Oil->Reheat AddSolvent 2. Add Polar Solvent (Dissolve Oil) Reheat->AddSolvent CoolSlightly 3. Cool to T > T_oil AddSolvent->CoolSlightly Seed 4. ADD SEEDS CoolSlightly->Seed Age 5. Hold Temp (30 mins) Seed->Age CoolSlow 6. Slow Cool (Avoid Secondary Nucleation) Age->CoolSlow CoolSlow->Oil If cooled too fast

Figure 2: The "Re-heat and Seed" workflow to recover a batch that has undergone liquid-liquid phase separation.

Module 3: Purity & Hygroscopicity Management

Isoquinoline HCl salts are prone to retaining water (hygroscopicity) and color impurities.

Color Removal (Activated Carbon)
  • Timing: Treat with activated carbon during the hot filtration step of recrystallization, not on the final solid.

  • Protocol:

    • Dissolve crude salt in boiling IPA/Ethanol.

    • Add activated carbon (5-10 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite.

    • Caution: Carbon can adsorb your product.[4] Do not exceed 10 wt%.

Drying Protocol (Preventing Hydrates)

HCl salts will pull moisture from the air.

  • Drying: Vacuum oven at 40-50°C for 24 hours.

  • Desiccant: Use

    
     (Phosphorus Pentoxide) or KOH pellets in the vacuum chamber to scavenge acidic/aqueous vapors.
    

Frequently Asked Questions (FAQ)

Q: My crystals are turning pink/red upon storage. Why? A: This indicates oxidation of the isoquinoline ring, likely due to trace free amine remaining. Ensure you have a slight excess of HCl during the salt formation, or wash the final crystals with cold acidic ether (ether + 1 drop conc. HCl).

Q: Can I use Acetone as a solvent? A: Avoid Acetone for primary dissolution of primary/secondary amines, as it can form imines/enamines. For tertiary isoquinolines, acetone is acceptable but often too poor a solvent for the HCl salt. Use it only as an antisolvent.

Q: The yield is very low (<50%), but purity is high. A: You likely used too much solvent or the salt is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% on a rotovap and cool again (Second Crop). Note that the second crop is usually less pure.

Q: How do I remove excess HCl trapped in the lattice? A: If the salt is "smoking" or smells acrid, dry it at 60°C under high vacuum. If that fails, recrystallize from pure Isopropanol; the azeotrope will help remove excess acid.

References

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Provides foundational logic for solvent polarity and crystallization mechanics).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" mechanisms and industrial solvent selection).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The standard text for selecting counter-ions and solvents for drug salts).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Detailed kinetics on why seeding prevents oiling out).

Sources

Optimization

Preventing decarboxylation of isoquinolin-5-ylacetic acid during heating

Subject: Preventing Thermal Decarboxylation During Synthesis & Purification Ticket ID: ISOQ-5-STAB-001 Status: Resolved / Knowledge Base Article Executive Summary Isoquinolin-5-ylacetic acid is structurally prone to deca...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thermal Decarboxylation During Synthesis & Purification Ticket ID: ISOQ-5-STAB-001 Status: Resolved / Knowledge Base Article

Executive Summary

Isoquinolin-5-ylacetic acid is structurally prone to decarboxylation, converting to 5-methylisoquinoline and carbon dioxide (


). This degradation is accelerated by heat , acidic pH , and transition metal impurities . Unlike simple phenylacetic acids, the fused pyridine ring acts as a strong electron-withdrawing group (EWG), significantly lowering the activation energy for 

loss. This guide provides mechanistic insights and validated protocols to mitigate this pathway.
Module 1: The Mechanism (Root Cause Analysis)

To prevent degradation, one must understand the driving force. Decarboxylation in heteroaryl acetic acids is not random; it is a kinetically controlled process driven by the stability of the transition state.

The Electronic Trap

The isoquinoline ring system is electron-deficient. When the nitrogen at position 2 is protonated (which often happens during acid hydrolysis of esters), the ring becomes a powerful electron sink. This withdraws electron density from the benzene ring (positions 5-8), weakening the bond between the methylene carbon and the carboxyl group.

Key Pathway:

  • Protonation: The isoquinoline nitrogen gets protonated (

    
    ).
    
  • Activation: The cationic ring pulls electrons, polarizing the

    
     bond.
    
  • Elimination: Thermal energy fractures the bond, releasing stable

    
     gas.
    
  • Re-aromatization: The resulting intermediate rapidly protonates to form 5-methylisoquinoline (the impurity).

Visualizing the Failure Mode

The following diagram illustrates the critical dependency on pH and heat.

DecarboxylationMechanism Substrate Isoquinolin-5-ylacetic Acid (Neutral) Protonated Protonated Species (Cationic Ring) Substrate->Protonated Acidic pH (HCl/H2SO4) TS Cyclic Transition State (High Energy) Protonated->TS Heat (>60°C) Products 5-Methylisoquinoline + CO2 (Irreversible Loss) TS->Products -CO2

Figure 1: The Acid-Heat Synergy. Protonation activates the ring, while heat overcomes the activation energy barrier for bond cleavage.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Gas evolution (bubbling) during acid hydrolysis.Thermal decarboxylation is active.[1][2] The reaction temperature is too high for the pH.STOP heating immediately. Switch to Base Hydrolysis (LiOH/THF) at room temperature. See Protocol A.
Yield loss during recrystallization.Boiling solvent (usually water or ethanol) is degrading the product.Do not boil. Dissolve at mild heat (<50°C) or use cold precipitation (dissolve in base, precipitate with acetic acid at 0°C).
New spot on TLC (

higher than product).
Formation of 5-methylisoquinoline (non-polar impurity).Isolate via pH manipulation. The impurity is basic but lacks the acid group. Extract the impurity into organic solvent at pH 4-5, keeping the product in the aqueous phase.
Melting point depression (>10°C drop).Product is contaminated with decarboxylated byproduct.Avoid thermal drying in an oven. Dry under high vacuum at ambient temperature over

.
Module 3: Optimized Protocols

These protocols are designed to bypass the high-energy transition states associated with decarboxylation.

Protocol A: "Cold" Hydrolysis of Isoquinolin-5-ylacetic Acid Esters

Standard acid reflux (6N HCl, 100°C) is the primary cause of batch failure. Use this mild alternative.

Reagents:

  • Starting Ester (Methyl or Ethyl isoquinolin-5-ylacetate)

  • Lithium Hydroxide Monohydrate (

    
    , 2.5 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF/Water at 20°C (Room Temp) .

  • Saponification: Add LiOH in one portion. Stir vigorously.

    • Checkpoint: Monitor by TLC/LC-MS.[3] Reaction usually completes in 4–6 hours without heat.

  • Quench (The Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Carefully adjust pH to 5.0–5.5 using 1N Acetic Acid (Do NOT use concentrated HCl).

    • Why? Isoquinolin-5-ylacetic acid is isoelectric near pH 5 and will precipitate. Strong mineral acids create local "hot spots" of low pH that trigger degradation.

  • Isolation: Filter the precipitate immediately. Wash with cold water and diethyl ether.

  • Drying: Lyophilize (freeze-dry) or dry under vacuum at room temperature. Do not use a hot air oven.

Protocol B: Purification via pH-Swing Extraction

If your crude material contains the decarboxylated impurity (5-methylisoquinoline), use this method to separate them based on acidity.

  • Dissolve crude mixture in 0.5 M NaOH (Product becomes soluble carboxylate; Impurity remains neutral organic).

  • Extract with Dichloromethane (DCM) (

    
    ).
    
    • Result: The non-polar 5-methylisoquinoline moves into the DCM layer.

    • Discard the DCM layer (or save for recovery).

  • Take the aqueous layer (containing product) and cool to 0°C.

  • Acidify dropwise with Acetic Acid to pH 5.

  • Collect the pure precipitate.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the safest processing conditions for your specific derivative.

OptimizationTree Start Start: Synthesis Planning CheckEster Is the precursor an Ester? Start->CheckEster Hydrolysis Hydrolysis Required CheckEster->Hydrolysis Yes Purification Purification Step CheckEster->Purification No (Already Acid) AcidSensitive Is the 5-position activated (e.g., -OH/-NH2 groups)? Hydrolysis->AcidSensitive MethodA USE PROTOCOL A (LiOH / RT) AcidSensitive->MethodA No (Standard) MethodB Enzymatic Hydrolysis (Pig Liver Esterase) AcidSensitive->MethodB Yes (Highly Sensitive) SolventCheck Solvent Choice Purification->SolventCheck GoodSolvent Acetonitrile/Water (Lyophilize) SolventCheck->GoodSolvent Low Boiling Point BadSolvent DMSO/DMF (Requires Heat to remove -> RISK) SolventCheck->BadSolvent High Boiling Point

Figure 2: Process Decision Matrix. Prioritizes low-temperature pathways and avoids high-boiling solvents that necessitate thermal removal.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use microwave heating to speed up the reaction? A: No. While microwave reactors are excellent for many syntheses, they are detrimental here. Microwave heating can create superheated pockets that instantly decarboxylate the sensitive acetic acid group. Stick to room temperature stirring.

Q2: Why is the 5-isomer more stable than the 1-isomer, but still problematic? A: The 1-isomer (isoquinolin-1-ylacetic acid) can form a zwitterion where the negative charge is directly resonance-stabilized by the ring nitrogen (Hammick intermediate), leading to extremely rapid decarboxylation. The 5-isomer lacks this direct resonance pathway, but the inductive electron-withdrawing effect of the protonated pyridine ring still destabilizes the molecule compared to phenylacetic acid [1, 2].

Q3: My product turned into an oil after acidification. What happened? A: You likely trapped solvent or impurities, or the pH is too low (protonating the nitrogen, making it a soluble salt). Re-dissolve in base and precipitate slowly at 0°C, stopping exactly at pH 5.0.

References
  • Brown, B. R., & Hammick, D. L. (1949). The mechanism of decarboxylation.[1][2][3][4][5][6] Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society, 659-662. Link

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (See Section on Isoquinoline Reactivity).
  • March, J. (2013).[7] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Mechanism of decarboxylation of

    
    -aryl acids).
    
  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents. Organic Process Research & Development, 22(9), 1262–1275. (General principles of thermal hazard/stability in process chemistry). Link[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 2-(Isoquinolin-5-yl)acetic acid HCl

This comparative guide details the 1H NMR analysis of 2-(Isoquinolin-5-yl)acetic acid HCl , a critical intermediate in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors). This guide deviates from standard t...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the 1H NMR analysis of 2-(Isoquinolin-5-yl)acetic acid HCl , a critical intermediate in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors).

This guide deviates from standard templates to address the specific challenges of analyzing heterocyclic salts: solubility limits, exchangeable proton visibility, and salt-form verification.

Executive Summary & Strategic Context

In drug development, 2-(Isoquinolin-5-yl)acetic acid HCl is often utilized as a polar scaffold. Its analysis is complicated by the isoquinolinium cation , which significantly alters chemical shifts compared to the free base, and the zwitterionic potential of the amino-acid-like structure.

This guide compares the two most effective NMR workflows:

  • DMSO-d6 Analysis: For full structural elucidation (including labile protons).

  • D₂O Analysis: For rapid purity checks and salt counter-ion stoichiometry (if using maleic/fumaric standards), despite the loss of labile signals.

Structural Logic & Signal Assignment

Understanding the "Why" behind the signals is crucial for troubleshooting.

  • The Core: The isoquinoline ring is electron-deficient.[1] In the HCl salt form, the protonation of the Nitrogen (N-2) creates a positive charge that is delocalized, causing a strong downfield shift (deshielding) of the adjacent protons (H-1 and H-3).[1]

  • The Tether: The methylene group (-CH₂-) at Position 5 is distinct.[1] It sits in the deshielding cone of the aromatic ring but is not part of the conjugated system, typically appearing as a singlet around 4.0–4.2 ppm.

  • The Labile Protons:

    • COOH: Very broad, >12 ppm (visible only in dry DMSO).[1]

    • NH⁺: Broad, typically 14–15 ppm or merged with water/acid peaks (visible only in dry DMSO).[1]

Representative Assignment Table (DMSO-d6 vs. D₂O)

Note: Values are representative of 5-substituted isoquinoline salts.[1] Exact shifts vary with concentration and pH.[1]

Proton PositionMultiplicityApprox. Shift (DMSO-d6)Approx. Shift (D₂O)Comparison Insight
NH⁺ (Salt) Broad s13.0 – 15.0 ppm Not VisibleCritical Differentiator. Disappears in D₂O due to H/D exchange.[1]
COOH Broad s12.5 ppm Not VisibleDisappears in D₂O.[1]
H-1 (Adj. to N)Singlet (s)9.6 – 9.8 ppm 9.4 – 9.6 ppm Most deshielded proton.[1] Moves slightly upfield in D₂O due to solvent polarity.[1]
H-3 (Adj. to N)Doublet (d)8.6 – 8.8 ppm 8.4 – 8.6 ppm Large coupling constant (

Hz) with H-4.[1]
H-4 Doublet (d)8.3 – 8.5 ppm 8.1 – 8.3 ppm Couples with H-3.[1]
H-8 Doublet (d)8.4 – 8.6 ppm 8.2 – 8.4 ppm Often overlaps with H-3/H-4 region; distinct due to lack of H-1 coupling.[1]
H-6, H-7 Multiplet (m)7.8 – 8.2 ppm 7.7 – 8.0 ppm Complex splitting pattern (t/dd).[1]
-CH₂- (Acetic)Singlet (s)4.1 – 4.3 ppm 4.0 – 4.2 ppm Diagnostic Peak. Sharp singlet verifying the acetic acid side chain.[1]

Comparative Workflow: Salt vs. Free Base

One of the most frequent analytical errors is misidentifying the free base as the salt (or vice versa) due to improper workup.[1]

The "Shift-Delta" Verification Method

To confirm the formation of the HCl salt, observe the shift of H-1 and H-3 .

  • Free Base: Nitrogen lone pair is available.[1] Ring is less electron-deficient.

  • HCl Salt: Nitrogen is protonated.[1] Ring current is perturbed.[1]

FeatureFree Base (DMSO-d6)HCl Salt (DMSO-d6)Delta (

)
H-1 ~9.2 ppm~9.7 ppm+0.5 ppm (Deshielded)
H-3 ~8.5 ppm~8.7 ppm+0.2 ppm (Deshielded)
Solubility High in organic solventsHigh in water/DMSODistinct solubility profile.[1]

Experimental Protocols

Protocol A: Full Structural Characterization (DMSO-d6)

Best for: Initial ID, checking for residual solvents, verifying salt formation.

  • Dryness Check: Ensure the sample is strictly dry. Hygroscopic HCl salts absorb atmospheric water, which broadens the NH⁺/COOH peaks.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquisition:

    • Pulse angle: 30° (to prevent saturation of labile signals).

    • Delay (D1): Set to 5 seconds (COOH protons relax slowly).

    • Scans: 16–64.[1]

  • Processing: Apply 0.3 Hz line broadening (LB).

Protocol B: Rapid Purity & Counter-ion Analysis (D₂O)

Best for: Routine QC, removing interfering OH/NH signals.[1]

  • Preparation: Dissolve 10 mg of sample in 0.6 mL D₂O .

  • Add Internal Standard (Optional): Add a known amount of Maleic Acid (singlet ~6.0 ppm) to quantify the isoquinoline moiety and confirm stoichiometry.

  • Acquisition: Standard proton parameters (D1 = 1 sec is usually sufficient for non-labile protons).[1]

  • Note: The HDO peak will appear around 4.79 ppm.[1] Ensure it does not overlap with the -CH₂- peak (approx 4.1 ppm), which is usually safe.

Decision Logic & Visualization

Workflow: Selecting the Right Solvent

This diagram illustrates the logical flow for determining the optimal NMR solvent based on analytical goals.

NMR_Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Choice1 Full Structure ID (See NH+/COOH?) Goal->Choice1 Elucidation Choice2 Routine Purity / Salt Stoichiometry Goal->Choice2 QC / Quant DMSO Use DMSO-d6 (Protocol A) Choice1->DMSO D2O Use D2O (Protocol B) Choice2->D2O Check1 Check H-1 Shift (~9.7 ppm = Salt) DMSO->Check1 Check2 Check Integration (Aromatic vs CH2) D2O->Check2 Result1 Confirm Structure & Salt Formation Check1->Result1 Result2 Confirm Purity & Concentration Check2->Result2

Caption: Decision tree for selecting NMR solvent based on the need for labile proton visualization vs. rapid purity quantification.

Pathway: Salt Verification Logic

Visualizing how to distinguish the HCl salt from the free base using spectral data.

Salt_Verification Sample Unknown Solid Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Observe Observe H-1 (Singlet) Solvent->Observe Path_Base Shift ~9.2 ppm Observe->Path_Base Upfield Path_Salt Shift ~9.7 ppm Observe->Path_Salt Downfield Conc_Base Conclusion: Free Base (Neutral N) Path_Base->Conc_Base Conc_Salt Conclusion: HCl Salt (Protonated N+) Path_Salt->Conc_Salt

Caption: Logic flow for distinguishing Isoquinoline Free Base from HCl Salt using the H-1 chemical shift marker.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and solvent effects).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Gold standard for chemical shift correlations).[1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (Essential for identifying solvent peaks in DMSO/D2O).[1]

  • Katritzky, A. R., et al. (1998).[1] 1H and 13C NMR spectral assignments of some isoquinoline derivatives. Magnetic Resonance in Chemistry. (Foundational data on isoquinoline ring currents).

Sources

Comparative

A Researcher's Guide to Characteristic IR Bands of the Carboxylic Acid Group in Isoquinoline Derivatives

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carboxylic acid group, these derivatives gain a crucial handle for modifying solubility, metabolic stability, and target binding. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and understanding the chemical environment of this carboxylic acid moiety.

This guide provides an in-depth comparison of the characteristic IR absorption bands for the carboxylic acid group attached to an isoquinoline ring system. We will move beyond a simple listing of frequencies to explore the underlying principles, compare these molecules to simpler analogues, and provide a validated experimental protocol for obtaining high-quality data.

The Vibrational Signature of a Carboxyl Group

The carboxylic acid functional group (-COOH) gives rise to several distinct and readily identifiable absorption bands in the mid-IR region. The positions and, equally importantly, the shapes of these bands are exquisitely sensitive to the local molecular environment, particularly hydrogen bonding.

  • O-H Stretching Vibration: Perhaps the most recognizable feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch.[1] This band typically spans a wide range, from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1] Its remarkable breadth is a direct consequence of strong intermolecular hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids exist predominantly as hydrogen-bonded dimers, creating a continuum of O-H bond strengths and, therefore, a wide range of absorbed frequencies.[2] This broad envelope often overlaps with the sharper C-H stretching vibrations.

  • C=O Stretching Vibration: The carbonyl (C=O) stretch gives rise to a strong, sharp absorption band. Its position is diagnostic of the type of carbonyl compound. For carboxylic acid dimers, this band typically appears in the 1725-1700 cm⁻¹ region.[3]

  • Coupled C-O Stretching and O-H Bending Vibrations: The fingerprint region of the spectrum contains bands arising from the C-O stretch and the in-plane O-H bend. These vibrations can couple, leading to two distinct bands. A band between 1320-1210 cm⁻¹ is typically assigned to the C-O stretching mode coupled with the O-H bend.[1] A broad, medium-intensity band for the out-of-plane O-H bend is also characteristic and often observed around 960-900 cm⁻¹ .[4]

The Influence of the Isoquinoline Ring: A Comparative Analysis

Attaching the carboxylic acid to an aromatic system, such as a benzene or isoquinoline ring, introduces electronic effects that subtly shift these characteristic frequencies. Conjugation of the carbonyl group with the aromatic π-system tends to decrease the double-bond character of the C=O bond, leading to a lower absorption frequency (a redshift).[4]

To provide a clear comparison, let's examine the experimental FT-IR data for Isoquinoline-1-Carboxylic Acid and Isoquinoline-3-Carboxylic Acid alongside the well-characterized Benzoic Acid .

Vibrational ModeBenzoic Acid (cm⁻¹)Isoquinoline-1-Carboxylic Acid (cm⁻¹)Isoquinoline-3-Carboxylic Acid (cm⁻¹)Rationale for Observations
O-H Stretch ~3300-2500 (very broad)3064 (broad)3083 (broad)All three compounds exhibit the characteristic broad absorption due to strong hydrogen-bonded dimer formation. The peak center is within the expected range.
C=O Stretch 168517051711The C=O stretch for benzoic acid is at a relatively low 1685 cm⁻¹ due to conjugation. The values for the isoquinoline derivatives are slightly higher. This can be attributed to the electron-withdrawing inductive effect of the ring nitrogen, which strengthens the C=O bond, increasing its vibrational frequency. This effect counteracts the frequency-lowering effect of conjugation.
C-O Stretch / O-H Bend 129213041310These bands result from the coupled vibrations of the C-O and O-H groups. The positions are consistent across all three aromatic carboxylic acids.
O-H Out-of-Plane Bend 934935924The broad absorption for the out-of-plane O-H bend is a hallmark of the carboxylic acid dimer and is present in all three compounds in the expected region.

Data for Isoquinoline-1-Carboxylic Acid and Isoquinoline-3-Carboxylic Acid sourced from Kanimozhi et al., Journal of Molecular Structure (2020).Data for Benzoic Acid is from standard spectral databases.[4]

The key takeaway from this comparison is the subtle but significant influence of the nitrogen atom in the isoquinoline ring. Its electron-withdrawing nature shifts the C=O stretching frequency to a slightly higher wavenumber compared to benzoic acid, a valuable diagnostic feature for researchers working with these N-heterocyclic derivatives.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducible and reliable data, following a standardized protocol is essential. For solid samples like isoquinoline carboxylic acid derivatives, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.

Workflow for FT-IR Analysis via KBr Pellet Method

Caption: Workflow for FT-IR sample analysis using the KBr pellet method.

Step-by-Step Methodology
  • Drying: Ensure both the isoquinoline derivative sample and spectroscopy-grade KBr powder are thoroughly dry. Moisture is a significant interferent, displaying a broad O-H stretch that can obscure the analyte's signals. Drying in an oven at ~110°C and storing in a desiccator is recommended.

  • Weighing: Accurately weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dry KBr powder. The sample concentration should be between 0.5% and 1% by weight.

  • Grinding & Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture firmly until the particle size is less than the wavelength of the IR radiation (~2 µm) to minimize light scattering. The mixture should appear as a homogenous, fine, slightly "pasty" powder.

  • Pellet Pressing: Carefully transfer the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a solid, transparent, or translucent disc with the sample particles embedded within the matrix.

  • Data Acquisition:

    • Collect a background spectrum with the empty sample holder in the FT-IR spectrometer. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum.

  • Data Analysis: The resulting spectrum should be analyzed for the characteristic bands detailed in the comparison table above. The presence of the very broad O-H stretch, coupled with a strong C=O stretch in the 1705-1715 cm⁻¹ range, and the associated fingerprint region bands, provides strong evidence for the successful synthesis of the isoquinoline carboxylic acid derivative.

By combining a strong theoretical understanding with a robust experimental approach, researchers can confidently use FT-IR spectroscopy as a primary tool for the structural elucidation and verification of novel isoquinoline-based compounds in the drug discovery pipeline.

References

  • Kanimozhi, R., Arjunan, V., & Mohan, S. (2020). Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Journal of Molecular Structure, 1207, 127841. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: Carboxylic Acids. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). The C=O Stretch. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of isoquinolin-5-ylacetic acid

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of Isoquinolin-5-ylacetic Acid Executive Summary Isoquinolin-5-ylacetic acid (CAS: 10009-30-0) is a critical heterocyclic building block and a known pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of Isoquinolin-5-ylacetic Acid

Executive Summary

Isoquinolin-5-ylacetic acid (CAS: 10009-30-0) is a critical heterocyclic building block and a known process-related impurity in the synthesis of isoquinoline-sulfonamide drugs, such as Fasudil (a Rho-kinase inhibitor).[1][2][3][4] Its accurate characterization is essential for drug substance purity profiling, particularly to distinguish it from regioisomers like isoquinolin-1-ylacetic acid and isobaric analogs like quinolin-5-ylacetic acid.[4]

This guide provides a technical breakdown of its mass spectrometry (MS) behavior, focusing on Electrospray Ionization (ESI) fragmentation mechanisms.[3][5] It compares the theoretical and observed fragmentation pathways against key isomeric alternatives to support confident structural elucidation in pharmaceutical development.

Part 1: Fragmentation Mechanism & Pathway Analysis

Ionization Characteristics
  • Ionization Mode: ESI Positive (+) is the preferred mode due to the basic nitrogen in the isoquinoline ring (

    
    ).[3]
    
  • Precursor Ion: The molecule readily protonates to form the stable even-electron ion

    
    .
    
    • Formula:

      
      
      
    • Monoisotopic Mass: 187.0633 Da[4]

    • Observed m/z: 188.0706 (

      
      )[3]
      
Fragmentation Logic (CID)

Upon Collision-Induced Dissociation (CID), isoquinolin-5-ylacetic acid follows a hierarchical fragmentation pattern governed by the stability of the aromatic core and the lability of the acetic acid side chain.[3]

  • Primary Loss (Side Chain): The acetic acid moiety undergoes characteristic neutral losses.

    • Loss of

      
       (-18 Da):  Formation of an acylium ion or cyclic lactam-like species (m/z 170).[3]
      
    • Loss of

      
       (-44 Da):  Decarboxylation is a dominant pathway, generating a benzyl-like cation (m/z 144).[3]
      
    • Loss of

      
       (-46 Da):  Direct loss of formic acid is possible but less favored than sequential loss.[3]
      
  • Secondary Loss (Core Skeleton): The resulting isoquinoline core fragments further at higher collision energies (CE > 35 eV).[3]

    • Loss of HCN (-27 Da): A fingerprint cleavage for nitrogen heterocycles, often involving the C1-N2 bond.[3][4]

    • Loss of

      
       (-26 Da):  Retro-Diels-Alder (RDA) type fragmentation of the benzene ring fusion.[3]
      
Visualization of Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 188.07 (Isoquinolin-5-ylacetic acid) Frag_170 [M+H - H2O]+ m/z 170.06 (Acylium Cation) M_H->Frag_170 - H2O (18 Da) Frag_144 [M+H - CO2]+ m/z 144.08 (5-Methylisoquinolinium ion) M_H->Frag_144 - CO2 (44 Da) Frag_142 [M+H - H2O - CO]+ m/z 142.06 Frag_170->Frag_142 - CO (28 Da) Frag_117 [m/z 144 - HCN]+ m/z 117.07 (Naphthalenyl-like cation) Frag_144->Frag_117 - HCN (27 Da) (Ring Cleavage) Frag_115 [m/z 142 - HCN]+ m/z 115.05 Frag_142->Frag_115 - HCN (27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Isoquinolin-5-ylacetic acid. The decarboxylation pathway (m/z 144) is typically the base peak at moderate collision energies.[3]

Part 2: Comparative Analysis (Isomer Differentiation)

Differentiation of the 5-isomer from the 1-isomer or the quinoline analog relies on relative ion abundance rather than unique masses, as the fragments are often isobaric.[4]

Comparison Table: Isoquinoline Isomers
FeatureIsoquinolin-5-ylacetic acid Isoquinolin-1-ylacetic acid Differentiation Mechanism
Precursor (m/z) 188.07188.07Indistinguishable in MS1.[3][4]
Major Fragment m/z 144 (Decarboxylation)m/z 170 (Water Loss)Ortho Effect: The 1-position is adjacent to the ring Nitrogen.[3] Interaction between the carboxyl tail and the N-lone pair facilitates cyclic dehydration (lactam formation), making m/z 170 more intense in the 1-isomer.
Ring Cleavage m/z 117 (Loss of HCN)m/z 117 (Loss of HCN)The 5-isomer typically requires higher energy for ring opening due to lack of direct resonance with the Nitrogen.[3]
Retention Time (C18) Earlier Elution Later Elution The 5-isomer is generally more polar due to the exposed acetic acid group being less sterically hindered/shielded than the 1-isomer.[3]
Comparison with Quinoline Analog (Quinolin-5-ylacetic acid)
  • Key Difference: Quinoline derivatives often show a more pronounced loss of

    
      (acetylene) from the pyridine ring compared to HCN loss in isoquinolines.[3]
    
  • Diagnostic Ratio: The ratio of

    
     is typically higher for isoquinolines than quinolines.[3]
    

Part 3: Experimental Protocol for Characterization

To generate the data described above, the following validated LC-MS/MS protocol is recommended. This protocol is designed to be self-validating by including a "Collision Energy Ramp" to capture both labile side-chain losses and stable core fragments.[4]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Isoquinolin-5-ylacetic acid in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Ensures full protonation of the isoquinoline nitrogen (

      
       generation).
      
LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3][4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4][6]

    • B: Acetonitrile + 0.1% Formic Acid.[4][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3500 V[4]

    • Gas Temperature: 350°C[3][4][7]

    • Nebulizer: 35 psi[3][7]

Data Acquisition Strategy (Self-Validating)
  • Full Scan (MS1): Verify purity and precursor mass (m/z 188.07).

  • Product Ion Scan (MS2):

    • Select m/z 188.1 as precursor.[4]

    • Stepped Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV .[3][4]

    • Reasoning: Low CE (10 eV) confirms the labile acetic acid losses (m/z 170, 144).[3] High CE (40 eV) forces the ring fragmentation (m/z 117), confirming the isoquinoline core.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry.

    • Source: PMC / N
    • URL:[Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)

    • Source: Springer / Forensic Toxicology[3][4]

    • URL:[Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv

    • Source: MDPI (BioChem)[3]

    • URL:[Link][3]

  • Fasudil Impurity Profiling and Standards.

    • Source: TLC Pharmaceutical Standards[4]

Sources

Comparative

HPLC Retention Time Comparison: Isoquinolin-5-ylacetic Acid vs. Impurities

This guide outlines a high-performance liquid chromatography (HPLC) protocol for the separation and quantification of Isoquinolin-5-ylacetic acid (2-(isoquinolin-5-yl)acetic acid) and its critical process-related impurit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) protocol for the separation and quantification of Isoquinolin-5-ylacetic acid (2-(isoquinolin-5-yl)acetic acid) and its critical process-related impurities.

Executive Summary & Scientific Rationale

Isoquinolin-5-ylacetic acid is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics. Its amphoteric nature—possessing both a basic isoquinoline nitrogen (


) and an acidic carboxyl group—presents unique chromatographic challenges.

This guide moves beyond static retention time lists, which vary by system, and instead establishes a Relative Retention Time (RRT) hierarchy based on solvatochromic principles. We utilize a Polar-Embedded C18 stationary phase to prevent pore dewetting and ensure peak symmetry for this highly polar, zwitterionic analyte.

Critical Impurity Profile

The separation must resolve the target analyte from three distinct classes of impurities derived from the standard biosynthetic or semi-synthetic pathways (e.g., Heck coupling or hydrolysis sequences):

  • Impurity A (Precursor/Ester): Methyl isoquinolin-5-ylacetate (Hydrolysis precursor).

  • Impurity B (Starting Material): 5-Bromoisoquinoline (Halogenated starting material).

  • Impurity C (Degradant/Side-product): Isoquinoline (Decarboxylation or dehalogenation artifact).

Visualizing the Separation Logic

The following diagram maps the synthesis pathway to the resulting impurity profile and their predicted chromatographic behavior.

G cluster_hplc RP-HPLC Elution Order (C18) Start 5-Bromoisoquinoline (Impurity B) Inter Methyl isoquinolin-5-ylacetate (Impurity A) Start->Inter Heck Coupling (+ Acrylate) Elute4 4. Impurity B (Non-polar) Start->Elute4 Target Isoquinolin-5-ylacetic Acid (Target Analyte) Inter->Target Hydrolysis (NaOH/H2O) Elute3 3. Impurity A (Ester) Inter->Elute3 Degradant Isoquinoline (Impurity C) Target->Degradant Decarboxylation (Thermal/Stress) Elute1 1. Target (Polar/Ionic) Target->Elute1 Elute2 2. Impurity C (Basic) Degradant->Elute2

Caption: Synthesis pathway mapping to HPLC elution order. The target acid elutes first due to high polarity, while the brominated starting material elutes last.

Experimental Protocol

Chromatographic Conditions

This method uses a buffered acidic mobile phase to ensure the isoquinoline nitrogen is protonated (improving solubility) while suppressing the ionization of the carboxylic acid (improving retention on C18).

ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µmPrevents peak tailing common with basic isoquinolines; withstands high aqueous content.
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid)Buffers the basic nitrogen; pH 4.5 is near the isoelectric point, balancing retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting hydrophobic impurities (Bromo/Ester).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 280 nm (Reference 320 nm)Isoquinoline core absorption maximum.
Temperature 30°CImproves mass transfer and peak shape.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Load/Equilibration
2.0955Isocratic hold for polar acid retention
15.04060Linear gradient to elute impurities
18.01090Wash step (removes dimers/polymers)
20.0955Re-equilibration

Performance Comparison & Data Analysis

The following table summarizes the Relative Retention Times (RRT) . Note that absolute retention times (RT) will vary based on system dwell volume, but the RRT (relative to the target) is the robust metric for identification.

Reference Standard RT (Target): ~4.2 min (Set as RRT = 1.00)

Compound NameStructure TypeLogP (Approx)Expected RRTResolution (Rs)
Isoquinolin-5-ylacetic acid Target (Acid/Zwitterion) 0.5 - 0.9 1.00 N/A
Isoquinoline (Impurity C)Basic Heterocycle2.11.4 - 1.6> 2.5
Methyl isoquinolin-5-ylacetate (Impurity A)Ester (Neutral)2.52.2 - 2.5> 5.0
5-Bromoisoquinoline (Impurity B)Halo-aromatic3.13.5 - 3.8> 8.0
Mechanistic Explanation of Retention
  • Isoquinolin-5-ylacetic acid (Target): Elutes first. At pH 4.5, the carboxylic acid is partially ionized (COO-), and the nitrogen is protonated (NH+), creating a highly polar zwitterionic species that interacts least with the hydrophobic C18 chains.

  • Isoquinoline: Lacks the polar acetate tail. It is purely cationic at pH 4.5 but more hydrophobic than the target acid.

  • Methyl Ester: The capping of the carboxylic acid removes the negative charge and hydrogen bond donor capability, significantly increasing hydrophobicity and retention.

  • 5-Bromoisoquinoline: The bromine atom is highly lipophilic and lacks ionization potential, resulting in the strongest interaction with the stationary phase and the longest retention time.

Method Validation (Self-Validating Protocol)

To ensure "Trustworthiness" (Part 2 of requirements), perform this System Suitability Test (SST) before running samples.

  • Resolution Check: Inject a mixture of Target (1 mg/mL) and Isoquinoline (0.01 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) between Target and Isoquinoline must be 
      
      
      
      .
  • Tailing Factor: Calculate asymmetry for the Target peak.

    • Acceptance Criteria: Tailing factor (

      
      ) must be 
      
      
      
      . If
      
      
      , increase buffer concentration to 25 mM or lower pH to 4.0 to suppress silanol activity.
  • Sensitivity: Inject Impurity B (5-Bromoisoquinoline) at 0.05% level.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio

      
      .
      

References

  • Isoquinoline Alkaloid Analysis

    • Sielc Technologies. "Separation of Isoquinoline on Newcrom R1 HPLC column." Application Note. Link

  • Synthesis & Impurity Origins

    • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline."[1][2] Org. Synth. 2003, 80, 219. Link

    • PubChem. "2-(Isoquinolin-5-yl)acetic acid hydrochloride - Compound Summary." Link

  • HPLC Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Validation

Technical Guide: UV-Vis Absorption Maxima of Isoquinoline-5-Acetic Acid in Acidic Media

Executive Summary Isoquinoline-5-acetic acid (IQ-5-AA) is a functionalized isoquinoline derivative often utilized as a precursor in the synthesis of alkaloids and pharmaceutical agents. Its spectral behavior in acidic me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-5-acetic acid (IQ-5-AA) is a functionalized isoquinoline derivative often utilized as a precursor in the synthesis of alkaloids and pharmaceutical agents. Its spectral behavior in acidic media is governed by the protonation of the heterocyclic nitrogen, which induces significant bathochromic (red) shifts in its absorption maxima (


).[1]

This guide provides a comparative analysis of IQ-5-AA against its parent compound (Isoquinoline) and structural analogs (e.g., 5-Methylisoquinoline).[1] It details the mechanistic basis for spectral shifts and provides a self-validating experimental protocol for precise characterization.

Mechanistic Analysis & Spectral Behavior[2][3]

Electronic Transitions

The UV-Vis spectrum of isoquinoline derivatives is dominated by two primary electronic transitions:

  • 
     Transitions:  High-intensity bands typically observed between 210–230 nm and 260–280 nm. These arise from the aromatic conjugated system.
    
  • 
     Transitions:  Lower intensity bands (often shoulders) around 300–320 nm, involving the non-bonding electrons on the nitrogen atom.[1]
    
Impact of Acidic Media (pH < 4.0)

In acidic environments (e.g., 0.1 M


 or HCl), the isoquinoline nitrogen undergoes protonation (

).[1]
  • Protonation Effect: The formation of the isoquinolinium cation stabilizes the

    
     orbitals more than the ground state, reducing the energy gap (
    
    
    
    ) for
    
    
    transitions.
  • Result: A Bathochromic Shift (Red Shift) of 10–15 nm is observed compared to the neutral species.[1]

  • Substituent Effect (Position 5): The acetic acid group (

    
    ) at position 5 acts as a weak electron-donating alkyl group via hyperconjugation.[1] It does not possess the strong conjugation of a vinyl or carbonyl group directly attached to the ring. Consequently, its spectrum closely mimics that of 5-Methylisoquinoline .
    
Protonation Equilibrium Diagram

The following diagram illustrates the species present in acidic media.

ProtonationPathway Figure 1: Protonation equilibrium of Isoquinoline-5-acetic acid in acidic media. Neutral Neutral Species (pH > 6) Isoquinoline-5-acetic acid Cation Cationic Species (pH < 4) Isoquinolinium-5-acetic acid Neutral->Cation + H+ (Protonation of N)

Comparative Absorption Data

The following table synthesizes experimental data for the parent scaffold and the closest structural proxy (5-Methylisoquinoline) to derive the expected values for Isoquinoline-5-acetic acid.

Table 1: UV-Vis Absorption Maxima (


) in Acidic Media (0.1 N HCl/

)
Compound

(nm)

(nm)

(nm)
Spectral Character
Isoquinoline (Parent)228274331Sharp, distinct peaks.[1] Significant redshift vs neutral form (217, 266, 317 nm).[1][2]
5-Methylisoquinoline (Proxy)230277334Alkyl group at C-5 adds ~2-4 nm bathochromic shift due to hyperconjugation.
Isoquinoline-5-acetic acid 230 ± 2 277 ± 2 334 ± 2 Predicted. The

spacer isolates the carboxyl group, making the electronic effect nearly identical to a methyl group.

Note: The carboxylic acid moiety (


) remains protonated and neutral at pH < 2, contributing minimal auxochromic effect compared to the nitrogen protonation.[1]

Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol. This workflow accounts for the hygroscopic nature of isoquinoline derivatives and ensures complete protonation.

Materials
  • Analyte: Isoquinoline-5-acetic acid (>98% purity).[1]

  • Solvent: 0.1 M Sulfuric Acid (

    
    ) or 0.1 M Hydrochloric Acid (HCl).
    
  • Blank: Pure 0.1 M Acid solvent.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow Diagram

ExperimentalWorkflow Figure 2: Step-by-step UV-Vis characterization protocol. Start Start: Sample Preparation Weigh Weigh 5-10 mg Isoquinoline-5-acetic acid Start->Weigh Dissolve Dissolve in 10 mL Methanol (Stock Solution A) Weigh->Dissolve Dilute Dilute Aliquot (100 µL) into 10 mL 0.1 M H2SO4 (Working Solution B) Dissolve->Dilute Scan Scan 200–400 nm Dilute->Scan Blank Baseline Correction using 0.1 M H2SO4 Blank->Scan Verify Validation Check: Observe peaks at ~230, 277, 334 nm Scan->Verify

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~5 mg of the compound in a minimum volume of methanol or ethanol (to ensure solubility) before diluting with acid, or dissolve directly in acid if solubility permits.[1]

  • Acidification: Dilute the stock solution with 0.1 M

    
      to achieve a final concentration of approximately 
    
    
    
    M.
    • Why Acid? This pH (< 2) ensures >99% of the molecules are in the protonated isoquinolinium form (

      
      ), eliminating spectral broadening from tautomeric mixtures.[1]
      
  • Measurement:

    • Perform a baseline correction with the acid solvent.

    • Scan from 200 nm to 400 nm .

    • Record absorbance (

      
      ).[1][3] Ensure 
      
      
      
      for linearity (Beer-Lambert Law).[1]
  • Validation:

    • Confirm the presence of the characteristic "isoquinolinium" triplet pattern (high energy peak ~230 nm, mid peak ~277 nm, low energy shoulder/peak ~334 nm).

    • If peaks appear at 217/266/317 nm, the solution is likely not acidic enough (neutral species dominates).[1] Add more acid.

References

  • Thieme Chemistry. (2025).[1] Product Class 5: Isoquinolines - Spectral Properties. Science of Synthesis.

  • National Institutes of Health (NIH). (2025).[1] Isoquinoline - PubChem Compound Summary. PubChem.[4]

  • BenchChem. (2025).[1] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

  • Royal Society of Chemistry. (2019).[1] Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet.

  • ChemicalBook. (2025).[1] 5-Methylisoquinoline Properties and Spectral Data.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Isoquinolin-5-ylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality Isoquinolin-5-ylacetic acid hydrochloride, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality

Isoquinolin-5-ylacetic acid hydrochloride, a key intermediate in pharmaceutical synthesis, demands rigorous purity control. Elemental analysis is a cornerstone of this quality control, serving two primary functions: the confirmation of the compound's empirical formula through the quantification of its principal organic elements (Carbon, Hydrogen, Nitrogen), and the detection and quantification of inorganic elemental impurities that may originate from the synthetic process.

Nitrogen-containing heterocycles like isoquinoline derivatives are present in a significant percentage of FDA-approved drugs.[1] The presence of even trace amounts of elemental impurities can impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) Q3D, mandate a risk-based approach to controlling elemental impurities in new drug substances.[3]

This guide will provide a comparative overview of the analytical techniques and standards for both the organic elemental analysis (C, H, N, Cl, O) and the inorganic elemental impurity analysis of isoquinolin-5-ylacetic acid hydrochloride.

Understanding Isoquinolin-5-ylacetic Acid Hydrochloride: A Foundation for Analysis

A thorough understanding of the target molecule is paramount for selecting and optimizing analytical methods.

Chemical Structure and Theoretical Elemental Composition

The first step in any elemental analysis is to determine the theoretical composition of the pure compound. This serves as the benchmark against which experimental results are compared.

The chemical formula for isoquinolin-5-ylacetic acid is C₁₁H₉NO₂.[4] As a hydrochloride salt, its formula becomes C₁₁H₁₀ClNO₂ .

The molecular weight and theoretical elemental composition are calculated as follows:

  • Molecular Formula: C₁₁H₁₀ClNO₂

  • Molecular Weight: 223.66 g/mol [5]

Table 1: Theoretical Elemental Composition of Isoquinolin-5-ylacetic Acid Hydrochloride

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01111132.12159.08
HydrogenH1.0081010.0804.51
ChlorineCl35.453135.45315.85
NitrogenN14.007114.0076.26
OxygenO15.999231.99814.30
Total 223.659 100.00
Potential Sources of Elemental Impurities from Synthesis

A risk-based approach to elemental impurity analysis, as mandated by ICH Q3D, requires an understanding of the potential sources of contamination.[3] The synthesis of isoquinoline derivatives often involves various reagents and catalysts that can introduce elemental impurities. Common synthetic routes include the Bischler-Napieralski and Pictet-Spengler reactions.[6][7]

Potential elemental impurities to consider during risk assessment include:

  • Catalysts: Palladium (Pd), Copper (Cu), Ruthenium (Ru), Rhodium (Rh), and Iron (Fe) are frequently used in the synthesis of isoquinoline derivatives.[7]

  • Reagents: Chlorinating agents like phosphorus oxychloride (POCl₃) and tin(II) chloride (SnCl₂) can be sources of phosphorus and tin impurities. Hydrochloric acid (HCl) used in salt formation is a potential source of various metallic impurities.

  • Manufacturing Equipment: Stainless steel reactors and other equipment can leach elements such as Chromium (Cr), Nickel (Ni), and Molybdenum (Mo).

  • Raw Materials and Solvents: Impurities present in starting materials and solvents can carry through the synthetic process.

The following diagram illustrates the workflow for a risk-based assessment of elemental impurities.

risk_assessment_workflow cluster_0 Risk Identification cluster_1 Risk Analysis cluster_2 Risk Control & Evaluation synthesis Evaluate Synthesis Route (Catalysts, Reagents) toxicity Consider Toxicity of Potential Impurities (ICH Q3D) synthesis->toxicity equipment Assess Manufacturing Equipment equipment->toxicity raw_materials Analyze Raw Materials & Solvents raw_materials->toxicity probability Determine Probability of Occurrence toxicity->probability testing Develop & Validate Analytical Methods probability->testing specification Set Specification Limits testing->specification monitoring Implement Routine Monitoring specification->monitoring

Caption: Risk assessment workflow for elemental impurities.

Organic Elemental Analysis: Confirming the Empirical Formula

The primary technique for determining the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in organic compounds is Combustion Analysis , often performed using a CHN/CHNS elemental analyzer.

Principles of Combustion Analysis

In a CHN analyzer, a small, precisely weighed amount of the sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a thermal conductivity detector (TCD).

For a hydrochloride salt like isoquinolin-5-ylacetic acid hydrochloride, the presence of chlorine requires special consideration. Halogens can interfere with the analysis and damage the instrument if not properly handled. Modern elemental analyzers often incorporate scrubbers or traps to remove interfering elements like chlorine before the detection stage.

The following diagram illustrates the workflow of a modern CHN analyzer.

chn_analyzer_workflow cluster_0 Sample Introduction cluster_1 Combustion & Reduction cluster_2 Separation & Detection autosampler Autosampler combustion_furnace Combustion Furnace (~1000°C) + O₂ autosampler->combustion_furnace weighing Precise Weighing weighing->autosampler reduction_furnace Reduction Furnace (Copper) NₓOᵧ → N₂ combustion_furnace->reduction_furnace scrubber Halogen Scrubber reduction_furnace->scrubber gc_column Gas Chromatography Column scrubber->gc_column tcd Thermal Conductivity Detector (TCD) gc_column->tcd data_system Data System tcd->data_system

Caption: Workflow of a modern CHN elemental analyzer.

Comparison of CHN Analyzer Performance

Several manufacturers offer CHN elemental analyzers with varying specifications. The choice of instrument will depend on the specific needs of the laboratory, including sample throughput, required accuracy and precision, and budget.

Table 2: Comparison of Typical CHN Analyzer Specifications

ParameterInstrument AInstrument B
Measurement Range C: 0.005-100%H: 0.01-60%N: 0.008-60%[9]C: 0.001-3.6 mgH: 0.001-1.0 mgN: 0.001-6.0 mg[10]
Accuracy C: ≤0.45%H: ≤0.10%N: ≤0.05%[9]≤ 0.3% (with CRMs)[10]
Precision (Repeatability) C: ≤0.5%H: ≤0.15%N: ≤0.08%[9]≤ 0.2% (with CRMs)[10]
Analysis Time per Sample 4-6 minutes[9]CHN: 6 minutes[10]
Autosampler Capacity 35-78 samples[9]Up to 60 samples[10]
Method Validation and Use of Certified Reference Materials (CRMs)

Method validation is crucial to ensure the reliability of elemental analysis data. Key validation parameters, as outlined in ICH Q2(R1), include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.

The use of Certified Reference Materials (CRMs) is essential for method validation and routine quality control.[2][11] CRMs are materials with well-characterized and certified concentrations of specific elements. For the analysis of isoquinolin-5-ylacetic acid hydrochloride, suitable CRMs would be organic compounds with certified values for C, H, N, and ideally Cl.

Table 3: Examples of Commercially Available CRMs for CHN Analysis

CRM NameSupplierCertified Elements
AcetanilideMultipleC, H, N
SulfanilamideMultipleC, H, N, S
AtropineMultipleC, H, N, O
CystineMultipleC, H, N, S, O
Halogenated Organic CompoundsVariousC, H, N, Halogens

It is recommended to use a CRM that is matrix-matched as closely as possible to the sample being analyzed.

Inorganic Elemental Impurity Analysis: Ensuring Safety and Compliance

The analysis of inorganic elemental impurities is guided by ICH Q3D, which sets permissible daily exposure (PDE) limits for various elements. The two most common techniques for this analysis are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Principles of ICP-OES and ICP-MS

Both techniques utilize an inductively coupled plasma, a high-temperature (6,000-10,000 K) source of ionization, to desolvate, atomize, and ionize the sample.

  • ICP-OES: Measures the light emitted by excited atoms and ions in the plasma. Each element emits light at characteristic wavelengths, and the intensity of the light is proportional to the concentration of the element.[12]

  • ICP-MS: Separates ions based on their mass-to-charge ratio using a mass spectrometer. The detector counts the number of ions for each mass-to-charge ratio, which is proportional to the concentration of the corresponding element.[12]

The following diagram illustrates the basic principles of ICP-OES and ICP-MS.

icp_techniques cluster_0 Sample Introduction & Plasma cluster_1 ICP-OES Detection cluster_2 ICP-MS Detection sample Sample Solution nebulizer Nebulizer sample->nebulizer plasma Inductively Coupled Plasma (ICP) nebulizer->plasma optics Optics plasma->optics Emitted Light interface Interface Cones plasma->interface Ions detector_oes Optical Detector optics->detector_oes mass_spec Mass Spectrometer interface->mass_spec detector_ms Ion Detector mass_spec->detector_ms

Caption: Simplified schematic of ICP-OES and ICP-MS.

Comparative Performance of ICP-OES and ICP-MS

The choice between ICP-OES and ICP-MS depends on the specific requirements of the analysis, particularly the required detection limits.[13][14]

Table 4: Comparison of ICP-OES and ICP-MS Performance

ParameterICP-OESICP-MS
Detection Limits Parts per billion (ppb) to parts per million (ppm)[15][16]Parts per trillion (ppt) to parts per billion (ppb)[15][16]
Sensitivity LowerHigher[14]
Throughput Higher (faster analysis time)[13][16]Lower
Cost (Instrument & Operational) Lower[13][16]Higher[13]
Matrix Tolerance Higher (can handle higher total dissolved solids)[15]Lower
Interferences Primarily spectralPrimarily isobaric and polyatomic
Isotopic Analysis NoYes

For the analysis of elemental impurities in isoquinolin-5-ylacetic acid hydrochloride, ICP-MS is generally the preferred technique due to its lower detection limits, which are often necessary to meet the stringent PDE limits set by ICH Q3D.[13] However, ICP-OES can be a cost-effective alternative for screening purposes or for elements with higher PDE limits.[13]

Experimental Protocol: A General Approach

A detailed, step-by-step methodology for the analysis of elemental impurities in isoquinolin-5-ylacetic acid hydrochloride by ICP-MS is provided below. This protocol should be validated for its intended use.

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 0.1-0.5 g of the isoquinolin-5-ylacetic acid hydrochloride sample into a clean microwave digestion vessel.

  • Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).

  • If required, add a small volume of hydrochloric acid to aid in the stabilization of certain elements.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature and pressure according to a validated digestion program.

  • After cooling, carefully open the vessels and dilute the digested sample to a final volume with deionized water.

2. Instrument Calibration

  • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of the standards should bracket the expected concentration of the elements in the sample.

  • The calibration standards should be matrix-matched to the samples as closely as possible (i.e., contain the same acid concentration).

  • Include a calibration blank (containing only the acids and deionized water).

3. Sample Analysis

  • Set up the ICP-MS instrument with the appropriate operating parameters (e.g., plasma power, gas flow rates, lens voltages).

  • Analyze the calibration blank, calibration standards, and samples.

  • Include quality control samples (e.g., a continuing calibration verification standard, a spiked sample) at regular intervals to monitor instrument performance.

4. Data Analysis

  • Construct a calibration curve for each element by plotting the instrument response versus the concentration of the calibration standards.

  • Determine the concentration of each element in the samples from the calibration curve.

  • Apply any necessary correction factors (e.g., for dilutions).

Conclusion: A Holistic Approach to Elemental Analysis

Ensuring the purity of isoquinolin-5-ylacetic acid hydrochloride requires a multi-faceted approach to elemental analysis. The confirmation of the empirical formula through combustion analysis provides a fundamental check of the compound's identity and purity. A risk-based assessment of potential inorganic elemental impurities, followed by analysis using a sensitive technique like ICP-MS, is essential for ensuring the safety and regulatory compliance of the final drug product.

The choice of analytical instrumentation and the development of robust, validated methods are critical for obtaining reliable data. The use of certified reference materials is indispensable for method validation and ongoing quality control. By integrating these principles, researchers, scientists, and drug development professionals can confidently assess and control the elemental composition of isoquinolin-5-ylacetic acid hydrochloride, contributing to the development of safe and effective medicines.

References

  • Elemental (CHN) Analyzer LCHN-A10. Labtron. [Link]

  • Elemental (CHN) Analyzer FM-CHN-A100. Fison. [Link]

  • ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. QbD Group. Published April 2, 2025. [Link]

  • CHNSO Elemental Analyser. CeNS. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. Published March 18, 2025. [Link]

  • ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis. Lab Manager. Published February 18, 2026. [Link]

  • Elemental Analyzer (CHNS). Indian Institute of Geomagnetism (IIG). [Link]

  • 2-(isoquinolin-5-yl)acetic acid hydrochloride (C11H9NO2). PubChemLite. [Link]

  • ICP-MS or ICP-OES: What's the difference?. GenTech Scientific. Published January 23, 2025. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Published April 29, 2008. [Link]

  • ICP-OES VS ICP-MS -7 Key Differences Analysis. Drawell. Published July 27, 2023. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Certified Reference Materials. Merck Millipore. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Agilent. [Link]

  • Isoquinolines. AMERICAN ELEMENTS®. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. Published March 28, 2019. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Isoquinolin-5-yl)acetic acid hydrochloride proper disposal procedures

Executive Summary Proper disposal of 2-(Isoquinolin-5-yl)acetic acid hydrochloride requires strict adherence to hazardous waste protocols due to its acidic nature (HCl salt), potential bioactivity as a pharmacophore prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proper disposal of 2-(Isoquinolin-5-yl)acetic acid hydrochloride requires strict adherence to hazardous waste protocols due to its acidic nature (HCl salt), potential bioactivity as a pharmacophore precursor, and status as a non-halogenated organic solid (or solution).[1][2][3] This guide moves beyond basic compliance, establishing a self-validating disposal workflow that protects both laboratory personnel and downstream environmental systems.

The core directive is segregation .[4] As an isoquinoline derivative with a chloride counterion, this compound must be isolated from strong oxidizers to prevent the formation of chloramines or other reactive byproducts.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the physical state and hazard profile of the specific lot. This table synthesizes Safety Data Sheet (SDS) parameters with operational handling requirements.

ParameterSpecificationOperational Implication
Chemical Structure Isoquinoline ring + Acetic acid + HClNitrogen-containing heterocycle; potential for pH-dependent solubility changes.
Acidity (pH) Acidic (approx. pH 2–4 in solution)Corrosive Hazard: Do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).
Physical State Solid (Crystalline powder)Hygroscopic. Keep containers tightly sealed to prevent "caking" or acidic leachate formation.
Reactivity Incompatible with Strong OxidizersExplosion Hazard: Do not dispose of in containers containing nitrates, perchlorates, or peroxides.
RCRA Status Non-Listed (Characteristic)Likely not P- or U-listed, but treated as Hazardous Chemical Waste due to toxicity/irritant potential.

Expert Insight: The hydrochloride salt form implies that upon dissolution in water, the chloride ion dissociates, and the protonated isoquinoline/acetic acid moiety lowers the pH. Never dispose of this compound down the drain, even if neutralized, as the organic isoquinoline scaffold persists and poses environmental bioaccumulation risks.

Part 2: Pre-Disposal Decision Logic

This self-validating decision tree determines the correct waste stream based on the physical state and concentration of the material.

DisposalLogic Start Waste Generation: 2-(Isoquinolin-5-yl)acetic acid HCl StateCheck Determine Physical State Start->StateCheck SolidType Is it Pure Solid or Debris? StateCheck->SolidType Solid SolventCheck Solvent Type? StateCheck->SolventCheck Liquid PureSolid Excess/Expired Chemical SolidType->PureSolid Pure Substance Debris Contaminated Gloves/Paper SolidType->Debris Trace/Wipes LabPack DESTINATION: Solid Hazardous Waste (Lab Pack) PureSolid->LabPack Debris->LabPack OrgSolvent Organic Solvent (MeOH, DMSO, DCM) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent Aqueous HalogenCheck Is Solvent Halogenated? OrgSolvent->HalogenCheck AqWaste DESTINATION: Aqueous Hazardous Waste (Do NOT Drain Pour) AqSolvent->AqWaste Collect Separately HaloWaste DESTINATION: Halogenated Solvent Waste HalogenCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste DESTINATION: Non-Halogenated Waste HalogenCheck->NonHaloWaste No (e.g., MeOH)

Figure 1: Decision matrix for segregating 2-(Isoquinolin-5-yl)acetic acid hydrochloride waste streams. Note that liquid waste classification depends heavily on the carrier solvent.

Part 3: Operational Disposal Protocols

Protocol A: Solid Waste (Excess Substance & Vials)

Applicability: Expired reagent, synthesis yield, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Segregation:

    • DO NOT mix with solid oxidizers (e.g., Potassium Permanganate).

    • DO NOT mix with strong solid bases (e.g., Sodium Hydroxide pellets) to avoid exothermic neutralization in the bin.

  • Labeling: Mark the tag with the full chemical name: "2-(Isoquinolin-5-yl)acetic acid hydrochloride".

    • Check the hazard boxes: Toxic , Irritant , Corrosive (Acidic) .

  • Disposal Action: Place the original vial directly into the solid waste container. If the substance is loose, transfer it to a secondary sealable bag or jar before placing it in the main waste drum.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Applicability: Mother liquors, HPLC effluent, or dissolved stock solutions.

Step 1: Solvent Identification

  • Organic Solutions: If dissolved in Methanol, DMSO, or Acetonitrile, dispose of in the Organic Solvent Waste container.

    • Note on Halogens: Although the molecule contains Chlorine (HCl salt), the waste stream is usually dictated by the solvent. If dissolved in non-halogenated solvents (e.g., MeOH), it generally goes to Non-Halogenated Waste unless the concentration of the salt is extremely high (>5%). Consult your facility's specific halogen threshold [1].

  • Aqueous Solutions: If dissolved in water or buffers, collect in Aqueous Hazardous Waste .

    • Crucial: Do not adjust pH unless required by your facility. Adding base to the waste container can cause heat generation.

Step 2: Accumulation

  • Use the "Satellite Accumulation Area" (SAA) rule: Keep the container closed at all times except when adding waste [2].[5][6]

  • Leave 10% headspace in the carboy to prevent over-pressurization from potential off-gassing or thermal expansion.

Protocol C: Contaminated Debris (Sharps & Consumables)
  • Syringes/Needles: Dispose of in a Red Sharps Container labeled "Chemical Contaminated Sharps".

  • Gloves/Paper Towels: If grossly contaminated (visible powder), dispose of as Solid Hazardous Waste (Protocol A). If only trace contamination, some facilities allow "Trace Chem" bins, but best practice dictates treating it as hazardous solid waste to ensure no leaching in municipal landfills.

Part 4: Regulatory Framework & Compliance

Your disposal process must align with the Resource Conservation and Recovery Act (RCRA) . While this specific chemical is not typically P-listed or U-listed by name, it is regulated based on characteristics and generator knowledge.

  • Satellite Accumulation Areas (SAA):

    • You may store up to 55 gallons of hazardous waste at or near the point of generation [2].[5][6][7][8][9]

    • The container must be under the control of the operator (you).[5][7][8][9]

    • Once full, you have 3 days to move it to the Central Accumulation Area.[7]

  • Empty Container Rule (RCRA 40 CFR 261.7):

    • A container is considered "RCRA Empty" if all wastes have been removed using common practices (pouring/scraping) AND no more than 3% by weight remains (for containers <119 gallons) [3].

    • Recommendation: Triple rinse the empty reagent bottle with a solvent capable of dissolving the salt (e.g., water or methanol). Collect the rinsate as liquid hazardous waste.[5] Deface the label and recycle the glass.

Part 5: Emergency Spill Response

In the event of a powder spill outside a containment hood:

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If the powder is fine and aerosolized, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the bulk solid using a dustpan or stiff card. Place in a bag.

    • Wipe the area with a Sodium Bicarbonate (5%) solution to neutralize the acidic hydrochloride residue.

    • Follow with a water rinse.[3][10][11][12]

  • Disposal: Place all cleanup materials (wipes, gloves, scoop) into the Solid Hazardous Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009).[11] Defines halogenated vs. non-halogenated waste streams based on solvent content. Link

  • Code of Federal Regulations (CFR). 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators. (2024).[2][3][11][13] Link

  • Code of Federal Regulations (CFR). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. (2024).[2][3][11][13] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington (DC): National Academies Press. Link

Sources

Handling

Personal protective equipment for handling 2-(Isoquinolin-5-yl)acetic acid hydrochloride

Executive Safety Summary The Bottom Line: 2-(Isoquinolin-5-yl)acetic acid hydrochloride is not merely an organic intermediate; it is a bioactive isoquinoline salt likely serving as a precursor to Rho-kinase (ROCK) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Bottom Line: 2-(Isoquinolin-5-yl)acetic acid hydrochloride is not merely an organic intermediate; it is a bioactive isoquinoline salt likely serving as a precursor to Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs). Consequently, it must be handled as a Potent Compound (Occupational Exposure Band 3) , not just a simple skin irritant.

The hydrochloride moiety imparts acidity and hygroscopicity , creating a dual hazard:

  • Chemical Burn Risk: Acidic hydrolysis upon contact with mucous membranes (eyes/lungs).

  • Pharmacological Risk: Potential systemic vasodilation or kinase inhibition if absorbed.

Immediate Action Required:

  • Do not handle on an open bench. All solid handling requires a HEPA-filtered enclosure or Fume Hood.

  • Respiratory Protection is critical. The salt form generates fine, invisible dust that is highly irritating to the respiratory tract.

Hazard Analysis & Risk Stratification

Before selecting PPE, we must define the "Why" behind the protection.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Crystalline Dust Hydrochloride salts are often electrostatic. Weighing generates invisible aerosols that settle on surfaces, creating secondary exposure risks.
Chemical Acidic Hydrolysis Upon contact with moisture (sweat/tears), the HCl moiety dissociates, lowering local pH and causing immediate irritation or chemical burns (Skin Irrit. 2, Eye Irrit. 2A).
Biological Kinase Inhibition Isoquinoline derivatives are structurally privileged scaffolds for bioactive drugs. Systemic absorption may affect smooth muscle contraction (vasodilation) or CNS function.

PPE Selection Matrix

Table 1: PPE Requirements by Operational Task
Body ZoneTask A: Solid Handling (Weighing, Transferring)Task B: Solution Handling (Dissolving, Pipetting)Task C: Spill Cleanup (Emergency Response)
Respiratory N95 or P100 Respirator (If outside a certified fume hood)Fume Hood Sash (Sufficient engineering control)Full-Face Elastomeric Respirator (P100 Cartridges)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer glove every 30 mins.Double Nitrile OR Butyl Rubber (If using DMSO/DMF solvents which permeate nitrile quickly)Thick Nitrile (8 mil+) (Extended cuff to cover wrist gap)
Eye Protection Chemical Goggles (Safety glasses allow dust entry from sides)Safety Glasses w/ Side Shields (Splash risk only)Chemical Goggles + Face Shield (Prevent splash-back)
Body Protection Lab Coat + Tyvek Sleeves (Protects wrists from dust gap)Standard Lab Coat (Cotton/Poly blend)Tyvek Coverall (Disposable suit)

Operational Protocols

Protocol A: Anti-Static Weighing Procedure

Why this matters: Hydrochloride salts are prone to static charge, causing "particle jump" where dust flies off the spatula, contaminating the balance and the user.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or a standard Fume Hood.

  • Static Elimination: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat before adding the solid.

  • The "Wet Method" (Preferred): If possible, tare a vial containing the solvent, then add the solid directly to the liquid. This immediately suppresses dust generation.

  • Decontamination: After weighing, wipe the balance area with a moist paper towel (water/detergent). Do not use dry Kimwipes, which generate more static and disperse dust.

Protocol B: Solubilization (The Exotherm Check)

Why this matters: Dissolving HCl salts in water or basic buffers can be slightly exothermic.

  • Solvent Choice:

    • Water:[1] Acidic pH (approx. pH 3-4).

    • DMSO: Soluble, but DMSO enhances skin absorption. Double gloving is mandatory.

  • Step-by-Step:

    • Add solvent to the solid slowly.

    • Vortex in short bursts.

    • Caution: If adjusting pH with NaOH, do so on ice. The neutralization of the HCl salt generates heat and can cause "bumping" or splashing.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and containment availability.

PPE_Decision_Tree Start Start: Handling 2-(Isoquinolin-5-yl)acetic acid HCl State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid High Dust Risk Liquid Liquid Solution State_Check->Liquid Splash Risk Hood_Check Is a Certified Fume Hood Available? Solid->Hood_Check Level1 PPE Level 1: Lab Coat, Safety Glasses, Single Nitrile Gloves Liquid->Level1 Standard Handling Level2 PPE Level 2: Lab Coat, Goggles, Double Nitrile Gloves, N95 Mask (Precautionary) Liquid->Level2 If using DMSO/DMF Hood_Check->Level2 Yes (Containment Active) Level3 PPE Level 3 (High Risk): Tyvek Sleeves, P100 Respirator, Double Gloves, Goggles Hood_Check->Level3 No (Open Bench - AVOID)

Caption: Decision logic for PPE selection. Note that handling solids on an open bench (Level 3) is strongly discouraged and requires respiratory protection.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Move away from the dust cloud for 2 minutes to allow settling.

  • Don PPE: Full-face respirator (or N95 + Goggles), double gloves, Tyvek suit.

  • Cover: Gently cover the spill with wet paper towels .[2] Do not sweep dry powder, as this aerosolizes the bioactive salt.

  • Scoop: Scoop the wet slurry into a hazardous waste bag.

  • Wash: Clean the surface with 1N NaOH (to neutralize the acid) followed by water.

Disposal Plan

2-(Isoquinolin-5-yl)acetic acid hydrochloride must not go down the drain.[3][4]

  • Solid Waste: Label as "Hazardous Chemical Waste: Toxic/Irritant Organic Solid."

  • Liquid Waste:

    • Aqueous: Segregate into "Acidic Aqueous Waste."

    • Organic (DMSO/Methanol): Segregate into "Halogenated Organic Waste" (due to the Chloride ion, though strictly it is an organic salt, many EHS protocols prefer halogenated streams for HCl salts to prevent corrosion in non-halogenated drums).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10866, Isoquinoline. PubChem. Accessed October 26, 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] 29 CFR 1910.1200.[6] [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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